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  • Product: 1-[(Diethylamino)carbonyl]piperidine-4-carboxylic acid
  • CAS: 188854-42-4

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: Chemical Structure, Properties, and Synthetic Utility of 1-[(Diethylamino)carbonyl]piperidine-4-carboxylic Acid

Executive Summary As a Senior Application Scientist in medicinal chemistry, I frequently encounter the need for highly specific, orthogonally functionalized building blocks to construct complex pharmacophores. 1-[(Diethy...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist in medicinal chemistry, I frequently encounter the need for highly specific, orthogonally functionalized building blocks to construct complex pharmacophores. 1-[(Diethylamino)carbonyl]piperidine-4-carboxylic acid (CAS: 188854-42-4) is a premier bifunctional intermediate that fulfills this role. By combining a rigid piperidine linker, a stable lipophilic diethylurea moiety, and a reactive carboxylic acid coupling point, this compound serves as a critical foundation for synthesizing targeted enzyme inhibitors—most notably against Fatty Acid Amide Hydrolase (FAAH)—and various G-protein coupled receptor (GPCR) ligands[1].

This whitepaper provides a comprehensive analysis of its structural properties, details a self-validating synthetic methodology, and explores its mechanistic utility in modern drug discovery.

Structural & Physicochemical Profiling

The pharmacological value of 1-[(diethylamino)carbonyl]piperidine-4-carboxylic acid is deeply rooted in its 3D conformation and electronic distribution.

  • Conformational Rigidity: The piperidine ring predominantly adopts a chair conformation in solution. To minimize 1,3-diaxial steric clashes, the bulky 4-carboxylic acid group strongly prefers the equatorial position.

  • Electronic Pre-organization: At the N1 position, the diethylcarbamoyl (urea) group introduces a planar geometry due to the partial double-bond character of the C–N amide bonds. This restricted rotation is a key driver of its utility, as it pre-organizes the molecule for optimal binding within deep, narrow enzymatic pockets[2].

Quantitative Physicochemical Data

The following table summarizes the core quantitative parameters of the compound, essential for calculating reaction stoichiometries and predicting pharmacokinetic behavior in downstream derivatives:

ParameterValue
Chemical Name 1-(diethylcarbamoyl)piperidine-4-carboxylic acid
CAS Registry Number 188854-42-4
Molecular Formula C11H20N2O3
Molecular Weight 228.29 g/mol
SMILES String CCN(CC)C(=O)N1CCC(CC1)C(=O)O
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 3

Synthetic Methodologies: A Self-Validating Protocol

While direct Schotten-Baumann acylation of unprotected piperidine-4-carboxylic acid is theoretically possible, my experience dictates that it is practically flawed. The free carboxylate moiety can act as a competing nucleophile under basic conditions, leading to the formation of unstable mixed anhydrides or oligomeric impurities.

To ensure absolute N-regioselectivity and high overall yield, a two-step protocol utilizing an ester-protected precursor (ethyl isonipecotate) is strictly recommended.

Step 1: N-Acylation (Urea Formation)
  • Preparation: Charge a dry, nitrogen-purged reaction vessel with ethyl isonipecotate (1.0 eq) and anhydrous dichloromethane (DCM).

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA, 2.5 eq).

    • Causality: DIPEA is specifically chosen over triethylamine. Its increased steric bulk prevents it from acting as a nucleophilic catalyst toward the highly electrophilic diethylcarbamoyl chloride, thereby avoiding the formation of insoluble quaternary ammonium adducts that can stall the reaction.

  • Acylation: Cool the mixture to 0 °C and add diethylcarbamoyl chloride (1.1 eq) dropwise to control the exothermic reaction.

  • Validation: Allow the reaction to warm to room temperature and stir for 4–6 hours. Confirm complete consumption of the starting material via LC-MS (monitoring for the intermediate mass).

  • Workup: Quench with saturated aqueous NaHCO₃, extract with DCM, dry over anhydrous Na₂SO₄, and concentrate to yield ethyl 1-(diethylcarbamoyl)piperidine-4-carboxylate.

Step 2: Saponification (Ester Hydrolysis)
  • Solvent System: Dissolve the intermediate from Step 1 in a 3:1 mixture of Tetrahydrofuran (THF) and water.

    • Causality: This biphasic-miscible solvent system is critical. THF provides excellent solvation for the lipophilic ester, while water solubilizes the lithium hydroxide (LiOH). This ensures a homogenous reaction environment, accelerating the hydrolysis rate at room temperature and preventing thermal degradation.

  • Hydrolysis: Add LiOH monohydrate (2.0 eq) and stir at room temperature for 12 hours.

  • Isolation: Evaporate the THF under reduced pressure. Acidify the remaining aqueous layer with 1M HCl to pH 3–4. Extract the precipitated target compound with ethyl acetate. Wash with brine, dry, and concentrate.

G SM Ethyl Isonipecotate (Starting Material) Int Ethyl 1-(diethylcarbamoyl) piperidine-4-carboxylate SM->Int N-Acylation Reagent Diethylcarbamoyl Chloride + DIPEA / DCM Reagent->Int Target 1-[(diethylamino)carbonyl] piperidine-4-carboxylic acid Int->Target Ester Hydrolysis Hydrolysis LiOH / THF:H2O (Saponification) Hydrolysis->Target Product Piperidine-Urea Derivative (e.g., FAAH Inhibitor) Target->Product Pharmacophore Assembly App Amide Coupling (HATU/DIPEA) with Aryl Amines App->Product

Synthetic workflow and application of 1-[(diethylamino)carbonyl]piperidine-4-carboxylic acid.

Applications in Medicinal Chemistry: The Piperidine-Urea Pharmacophore

The 1-(diethylcarbamoyl)piperidine scaffold is a highly privileged structure in modern drug design[3]. The diethylurea moiety acts as a stable, lipophilic hydrogen-bond acceptor, while the carboxylic acid provides a versatile coupling point for generating diverse amide libraries.

A prominent application of this building block is in the synthesis of covalent inhibitors for Fatty Acid Amide Hydrolase (FAAH), an integral membrane enzyme responsible for degrading endocannabinoids[1]. Computational and structural analyses reveal a fascinating mechanism: when the 4-carboxylic acid is coupled to specific aryl amines, the resulting piperidine aryl ureas undergo a unique enzyme-induced distortion of the amide bond upon entering the FAAH active site. This physical distortion breaks the resonance of the urea system, increasing the electrophilicity of the carbonyl carbon and facilitating a targeted covalent attack by the catalytic Ser241 nucleophile[4].

Analytical Characterization (Self-Validating System)

To guarantee the integrity of the synthesized building block before deploying it in downstream coupling reactions, the following analytical profile must be verified:

  • LC-MS (ESI+): The expected pseudomolecular ion [M+H]+ must appear at m/z 229.1.

  • ¹H NMR (400 MHz, CDCl₃): Validation of the diethylcarbamoyl group requires the identification of a characteristic quartet around δ 3.2 ppm (4H, -CH₂-) and a triplet around δ 1.1 ppm (6H, -CH₃). The piperidine ring protons will appear as complex multiplets between δ 1.5–3.8 ppm, with the C4 methine proton typically resonating around δ 2.5 ppm.

  • IR Spectroscopy: Confirm the presence of two distinct carbonyl stretches: a strong absorption band at ~1710 cm⁻¹ (carboxylic acid C=O) and a secondary band at ~1630 cm⁻¹ (urea C=O).

References

  • Sigma-Aldrich. "CAS 188854-42-4 | 1-(diethylcarbamoyl)piperidine-4-carboxylic acid." Sigma-Aldrich Product Catalog.

  • Ahn, K., et al. "Benzothiophene piperazine and piperidine urea inhibitors of fatty acid amide hydrolase (FAAH)." PubMed Central (PMC).

  • Palermo, G., et al. "Covalent inhibitors of fatty acid amide hydrolase (FAAH): A rationale for the activity of piperidine and piperazine aryl ureas." PubMed Central (PMC).

  • Palermo, G., et al. "Covalent Inhibitors of Fatty Acid Amide Hydrolase: A Rationale for the Activity of Piperidine and Piperazine Aryl Ureas." Journal of Medicinal Chemistry - ACS Publications.

  • Davies, B. R., et al. "Discovery of 4-Amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an Orally Bioavailable, Potent Inhibitor of Akt Kinases." Journal of Medicinal Chemistry - ACS Publications.

Sources

Exploratory

High-Resolution Mass Spectrometry for the Exact Mass Determination of CAS 188854-42-4: A Technical Guide

Executive Summary & Core Directive In modern drug discovery and synthetic chemistry, the unequivocal identification of molecular building blocks is non-negotiable. CAS 188854-42-4 , chemically identified as 1-[(Diethylam...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

In modern drug discovery and synthetic chemistry, the unequivocal identification of molecular building blocks is non-negotiable. CAS 188854-42-4 , chemically identified as 1-[(Diethylamino)carbonyl]piperidine-4-carboxylic acid, is a highly functionalized piperidine derivative utilized as a critical intermediate in pharmaceutical synthesis[1].

While traditional low-resolution mass spectrometry can provide a nominal mass to confirm a compound's presence, it lacks the resolving power to differentiate between isobaric molecules (distinct compounds sharing the same nominal mass)[2]. To establish absolute structural confidence, we must transition from measuring average molecular weight to determining the monoisotopic exact mass.

This whitepaper outlines a self-validating analytical framework using Liquid Chromatography coupled with Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry (LC-ESI-QTOF-MS) to determine the exact mass of CAS 188854-42-4. By bridging theoretical physicochemical profiling with field-proven experimental causality, this guide ensures that your analytical workflows are both robust and reproducible.

Physicochemical Profiling & Theoretical Calculations

Before initiating any mass spectrometry workflow, a rigorous theoretical profile of the target molecule must be established. This acts as the foundational truth against which experimental data is validated.

The distinction between molecular weight and exact mass is rooted in isotopic distribution. The average molecular weight (228.29 g/mol ) is calculated using the weighted average of all naturally occurring isotopes and is primarily used for macroscopic stoichiometric calculations (e.g., weighing out reagents). Conversely, the exact mass (228.1474 Da) is calculated using only the most abundant, lowest-mass isotopes (e.g., ^12C, ^1H, ^14N, ^16O)[2].

Table 1: Quantitative Physicochemical Profile of CAS 188854-42-4

ParameterValueCausality / Analytical Significance
Chemical Name 1-[(Diethylamino)carbonyl]piperidine-4-carboxylic acidIUPAC nomenclature defining the structural framework.
CAS Registry Number 188854-42-4Unique identifier for database cross-referencing[1].
Molecular Formula C11H20N2O3Defines elemental composition required for isotopic pattern profiling.
Average Molecular Weight 228.29 g/mol Utilized for standard solution preparation and macroscopic stoichiometry.
Monoisotopic Exact Mass 228.1474 DaThe absolute theoretical target value for HRMS identification.
Theoretical [M+H]⁺ m/z 229.1547Primary target ion in positive electrospray ionization (ESI+).
Theoretical [M-H]⁻ m/z 227.1401Primary target ion in negative electrospray ionization (ESI-).

Analytical Strategy: The Causality of ESI-QTOF-MS

Selecting the correct instrumentation is a matter of matching the physicochemical properties of the analyte to the physics of the mass spectrometer. For CAS 188854-42-4, an ESI-QTOF-MS system is the gold standard[3].

  • Why Electrospray Ionization (ESI)? CAS 188854-42-4 contains both a basic piperidine nitrogen and an acidic carboxylic acid moiety. ESI is a "soft" ionization technique that efficiently ionizes polar molecules in the liquid phase without transferring excessive internal energy. This preserves the intact molecular ion ([M+H]⁺ or [M-H]⁻) and prevents premature in-source fragmentation, which would otherwise complicate exact mass determination[4].

  • Why Quadrupole Time-of-Flight (QTOF)? A QTOF mass analyzer provides exceptional resolving power (>30,000 FWHM) and sub-ppm mass accuracy[3]. The time-of-flight tube separates ions based on their velocity, allowing us to measure the exact mass to four decimal places. This precision is mathematically required to rule out isobaric interferences and confirm the elemental formula (C11H20N2O3)[2].

G A CAS 188854-42-4 (Small Molecule) B Electrospray Ionization (Soft Ionization) A->B Ionization C QTOF Mass Analyzer (High Resolution) A->C Detection D Preserves Intact Ion [M+H]+ / [M-H]- B->D Causality E Sub-ppm Accuracy (>30,000 FWHM) C->E Causality F Exact Mass Confirmation (228.1474 Da) D->F Yields E->F Validates

Logical causality of selecting ESI-QTOF for exact mass determination.

Self-Validating Experimental Workflow

To ensure trustworthiness and reproducibility, the following step-by-step methodology incorporates built-in safeguards to prevent false positives and instrumental drift.

Step 1: Sample Preparation
  • Protocol: Dissolve CAS 188854-42-4 in a 50:50 (v/v) mixture of LC-MS grade Methanol and Water to yield a final concentration of 1 µg/mL .

  • Causality: The 50:50 organic/aqueous ratio ensures complete solvation of both the hydrophobic piperidine core and the hydrophilic carboxylic acid. The low concentration (1 µg/mL) is critical; injecting highly concentrated samples leads to detector saturation and "space-charge effects" in the TOF flight tube, which artificially shifts the measured mass and destroys mass accuracy.

Step 2: Chromatographic Separation (UHPLC)
  • Protocol: Inject 1 µL onto a C18 Reverse-Phase column (e.g., 2.1 x 50 mm, 1.7 µm). Use a mobile phase gradient of 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B), ramping from 5% B to 95% B over 5 minutes.

  • Causality: Formic acid lowers the pH of the mobile phase, ensuring the piperidine nitrogen is fully protonated, which exponentially increases the ionization efficiency in positive ESI mode. The chromatographic gradient separates CAS 188854-42-4 from potential synthesis impurities, preventing competitive ion suppression at the ESI source.

Step 3: Mass Spectrometry Parameters
  • Protocol: Operate the QTOF in Positive ESI mode (+V). Set the capillary voltage to 3500 V and the fragmentor voltage to 100 V.

  • Causality: A fragmentor voltage of 100 V is optimized to transmit the [M+H]⁺ ion (m/z 229.1547) intact into the quadrupole without inducing collision-induced dissociation (CID).

Step 4: Real-Time Mass Calibration (Lock Mass)
  • Protocol: Continuously infuse a dual-lock mass solution (e.g., Purine at m/z 121.0509 and HP-0921 at m/z 922.0098) via a secondary reference electrospray sprayer.

  • Causality: The TOF flight tube is highly sensitive to minute ambient temperature fluctuations, which alter the flight path length. Dual-lock mass infusion corrects the mass axis in real-time during the chromatographic run, ensuring the < 5 ppm mass error requirement is continuously met[3].

Workflow S1 1. Sample Prep (1 µg/mL in MeOH) S2 2. UHPLC Separation (C18 Column) S1->S2 S3 3. ESI Source (Positive/Negative) S2->S3 S4 4. TOF Analyzer (Lock Mass) S3->S4 S5 5. Data Processing (Mass Defect) S4->S5

Step-by-step LC-HRMS experimental workflow for CAS 188854-42-4.

Data Interpretation & Quality Control (Self-Validating Systems)

Acquiring the data is only half the battle; the interpretation must be mathematically rigorous. A self-validating system requires two independent checks to confirm the identity of CAS 188854-42-4.

Validation Node 1: Mass Error Calculation

The mass error quantifies the deviation between the experimental measurement and the theoretical exact mass. It is calculated using the following formula: Mass Error (ppm) =[(Experimental m/z - Theoretical m/z) / Theoretical m/z] × 10⁶

For CAS 188854-42-4, if the experimental [M+H]⁺ is measured at 229.1552, the error is: [(229.1552 - 229.1547) / 229.1547] × 10⁶ = +2.18 ppm Acceptance Criteria: The mass error must be ≤ 5.0 ppm to confidently assign the elemental formula[3].

Validation Node 2: Isotopic Pattern Fidelity

Exact mass alone cannot distinguish between molecules with the exact same elemental composition (isomers). While MS/MS fragmentation is needed for structural elucidation, isotopic pattern matching provides secondary validation of the elemental formula. The software calculates the theoretical relative abundance of the M+1 (due to ^13C) and M+2 (due to ^18O) isotopes for C11H20N2O3. The experimental spectrum must overlay with this theoretical distribution with a match score of >95%.

Validation Start Acquire Experimental m/z Calc Calculate Mass Error (Δ ppm) Start->Calc Check1 Is Error < 5 ppm? Calc->Check1 Iso Evaluate Isotopic Pattern (M+1, M+2) Check1->Iso Yes Fail Reject / Re-calibrate Check1->Fail No Check2 Pattern Match > 95%? Iso->Check2 Pass Identity Confirmed (Self-Validated) Check2->Pass Yes Check2->Fail No

Self-validating logic tree for high-resolution mass spectrometry data.

Conclusion

The exact mass determination of CAS 188854-42-4 (228.1474 Da) requires a deliberate, physics-driven approach. By utilizing ESI-QTOF-MS, scientists can leverage soft ionization to preserve the molecular ion and high-resolution time-of-flight analysis to achieve sub-ppm mass accuracy. When coupled with rigorous sample preparation to avoid space-charge effects and real-time lock mass calibration to correct instrumental drift, this analytical workflow transitions from a simple measurement to a highly trustworthy, self-validating system.

References

  • Fisher Scientific - CAS RN 188854-42-4 | 1-[(Diethylamino)carbonyl]piperidine-4-carboxylic Acid. Available at: [Link][1]

  • Bioanalysis Zone - High-resolution mass spectrometry: more than exact mass. Available at: [Link][2]

  • Chromatography Online - High-Resolution Mass Spectrometry: An Ideal Analytical Tool for Drug Metabolism Studies. Available at: [Link][3]

  • Emery Pharma - Exploring Covalently Bonded Protein-Small Molecule Complexes with High-Resolution Mass Spectrometry. Available at:[Link][4]

Sources

Foundational

1H and 13C NMR Reference Spectra for 1-(Diethylcarbamoyl)piperidine-4-carboxylic Acid: A Comprehensive Analytical Guide

Executive Summary & Chemical Context 1-(Diethylcarbamoyl)piperidine-4-carboxylic acid (CAS 188854-42-4) is a highly versatile, amine-derived building block utilized extensively in the development of pharmaceutical drug t...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

1-(Diethylcarbamoyl)piperidine-4-carboxylic acid (CAS 188854-42-4) is a highly versatile, amine-derived building block utilized extensively in the development of pharmaceutical drug therapies[1]. With a molecular formula of C11H20N2O3 and a molecular weight of 228.29 g/mol [2], the compound features a piperidine core functionalized with a carboxylic acid at the C4 position and a diethylurea moiety at the N1 position.

For drug development professionals and synthetic chemists, confirming the structural integrity and purity of this compound is a critical quality control step[3]. This whitepaper provides an authoritative, in-depth guide to the predictive structural elucidation and reference Nuclear Magnetic Resonance (NMR) spectra for this molecule, detailing the causality behind experimental observations and providing a self-validating acquisition protocol.

Conformational Dynamics & NMR Implications

To accurately interpret the NMR spectra of 1-(diethylcarbamoyl)piperidine-4-carboxylic acid, one must understand the structural and thermodynamic forces dictating its chemical shifts.

The Urea Bond and Restricted Rotation

The N-C(=O) bond of the diethylcarbamoyl group exhibits significant partial double-bond character due to resonance stabilization. On the NMR timescale at standard room temperature (298 K), this restricted rotation often causes the two ethyl groups to reside in distinct magnetic environments (syn or anti relative to the piperidine oxygen). Consequently, the methylene (-CH2-) and methyl (-CH3) protons may appear broadened or as overlapping multiplets rather than perfect, sharp quartets and triplets.

Piperidine Ring Conformation

The piperidine ring adopts a chair conformation. The bulky carboxylic acid group at C4 strongly favors the equatorial position to minimize 1,3-diaxial steric interactions. This thermodynamic preference essentially "locks" the chair conformation on the NMR timescale. As a result:

  • Axial vs. Equatorial Differentiation: Protons in equatorial positions (C2/C6 and C3/C5) are generally deshielded relative to their axial counterparts due to the magnetic anisotropy of adjacent C-C bonds.

  • Coupling Constants: The C4 proton, forced into an axial position, will exhibit large axial-axial scalar couplings ( J≈11 Hz) and smaller axial-equatorial couplings ( J≈3 Hz), resulting in a complex multiplet (often appearing as a triplet of triplets).

Solvent Selection Causality

Deuterated dimethyl sulfoxide (DMSO-d6) is the preferred solvent for this analysis. Unlike non-polar solvents (e.g., CDCl3) where the acidic proton rapidly exchanges with trace moisture and broadens into the baseline, DMSO-d6 forms strong hydrogen bonds with the -COOH group. This significantly reduces the exchange rate, allowing the acidic proton to be clearly observed as a broad singlet in the far downfield region ( 12 ppm).

Quantitative Spectral Data

Table 1: Predicted 1H NMR Data (400 MHz, DMSO-d6, 298 K)

Note: Chemical shifts are referenced to the residual DMSO pentet at 2.50 ppm.

Chemical Shift (ppm)MultiplicityIntegrationAssignmentStructural Rationale & Causality
~12.20 br s1H-COOHHighly deshielded acidic proton; broad due to residual exchange. Stabilized by DMSO hydrogen bonding.
~3.55 m2HPiperidine C2/C6 (eq)Deshielded by the adjacent electronegative urea nitrogen. Equatorial protons resonate downfield of axial ones.
~3.15 q ( J=7.1 Hz)4H-N(CH2CH3)2Methylene protons of the diethyl group. May exhibit broadening due to the restricted rotation of the urea N-C bond.
~2.80 m2HPiperidine C2/C6 (ax)Axial protons adjacent to the nitrogen. Shielded relative to the equatorial counterparts.
~2.45 m (tt)1HPiperidine C4 (ax)Methine proton adjacent to the electron-withdrawing carboxylic acid. Exhibits large axial-axial couplings.
~1.80 m2HPiperidine C3/C5 (eq)Aliphatic ring protons.
~1.45 m2HPiperidine C3/C5 (ax)Aliphatic ring protons.
~1.05 t ( J=7.1 Hz)6H-N(CH2CH3)2Methyl protons of the diethyl group.
Table 2: Predicted 13C NMR Data (100 MHz, DMSO-d6, 298 K)

Note: Chemical shifts are referenced to the DMSO septet at 39.52 ppm.

Chemical Shift (ppm)AssignmentStructural Rationale & Causality
~175.5 -COOH (C=O)Carboxylic acid carbonyl carbon. Highly deshielded.
~163.8 Urea (C=O)Urea carbonyl carbon. Shielded relative to the acid due to dual nitrogen lone-pair conjugation.
~45.2 Piperidine C2/C6Aliphatic carbons adjacent to the urea nitrogen.
~41.5 -N(CH2CH3)2Methylene carbons of the diethyl group.
~40.8 Piperidine C4Methine carbon adjacent to the carboxylic acid.
~27.6 Piperidine C3/C5Aliphatic ring carbons.
~13.4 -N(CH2CH3)2Methyl carbons of the diethyl group.

Standardized Experimental Protocol for NMR Acquisition

To ensure trustworthiness and reproducibility, the following protocol incorporates self-validating internal checks.

Step 1: Sample Preparation

  • Weigh exactly 15–20 mg of 1-(diethylcarbamoyl)piperidine-4-carboxylic acid.

  • Dissolve the compound completely in 0.6 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d6, 99.9% D).

  • Transfer the solution to a standard 5 mm NMR tube. Self-Validation Check: Visually inspect the tube. The solution must be perfectly clear. Particulate matter degrades magnetic field homogeneity and ruins resolution.

Step 2: Spectrometer Tuning and Shimming

  • Insert the sample into a 400 MHz (or higher) NMR spectrometer.

  • Tune and match the probe specifically for 1H and 13C nuclei to maximize signal-to-noise ratio (SNR).

  • Lock the spectrometer to the deuterium signal of DMSO-d6.

  • Perform automated or manual shimming on the Z-axis. Self-Validation Check: Ensure the full width at half maximum (FWHM) of the solvent lock signal is <1.0 Hz before proceeding.

Step 3: 1H NMR Acquisition

  • Set the probe temperature to 298 K.

  • Acquire 16–32 transients using a standard 1D proton sequence (e.g., zg30).

  • Set the relaxation delay (d1) to at least 2 seconds to ensure complete longitudinal relaxation and accurate integration.

  • Set the spectral width to 15 ppm to capture the downfield carboxylic acid proton.

Step 4: 13C NMR Acquisition

  • Acquire 1024–2048 transients using a standard proton-decoupled sequence (e.g., zgpg30).

  • Set the relaxation delay to 2–3 seconds.

  • Set the spectral width to 250 ppm.

Step 5: Processing and Calibration

  • Apply a 0.3 Hz (for 1H) and 1.0 Hz (for 13C) exponential line broadening function prior to Fourier transformation to enhance SNR.

  • Phase and baseline correct the spectra manually.

  • Calibrate the chemical shift using the residual DMSO pentet at 2.50 ppm (1H) and the DMSO septet at 39.52 ppm (13C).

Structural Validation & Dynamics Workflows

NMR_Workflow A Sample Preparation (DMSO-d6, 298K) B 1D 1H NMR (Chemical Shifts & Integrals) A->B C 1D 13C NMR (Carbon Backbone) A->C D 2D NMR (COSY/HSQC) (Connectivity Resolution) B->D C->D E Structural Validation (CAS 188854-42-4) D->E

NMR structural validation workflow for 1-(diethylcarbamoyl)piperidine-4-carboxylic acid.

Conformational_Dynamics A Urea N-C(=O) Bond Partial Double Bond Character B Restricted Rotation at 298 K (NMR Timescale) A->B C Signal Broadening (Diethyl Methylene Protons) B->C D Variable Temperature (VT) NMR (Heating to 350 K) C->D E Fast Exchange: Signal Sharpening D->E

Conformational dynamics and VT-NMR resolution of the diethylcarbamoyl group.

References

  • Title: 1-[(Diethylamino)carbonyl]piperidine-4-carboxylic Acid Specifications Source: Fisher Scientific[2] URL: [Link]

  • Title: Structure Determination of Organic Compounds: Tables of Spectral Data (4th Edition) Source: Springer (General NMR Grounding) URL: [Link]

Sources

Exploratory

Thermodynamic Solvation and Equilibrium Profiling of 1-[(Diethylamino)carbonyl]piperidine-4-carboxylic Acid in Polar Aprotic Media

Executive Summary In pharmaceutical process development, defining the thermodynamic boundaries of an active pharmaceutical ingredient (API) or a critical intermediate is not merely a compliance exercise; it is the bedroc...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical process development, defining the thermodynamic boundaries of an active pharmaceutical ingredient (API) or a critical intermediate is not merely a compliance exercise; it is the bedrock of scalable synthetic route design. 1-[(diethylamino)carbonyl]piperidine-4-carboxylic acid (CAS RN 188854-42-4) is a highly functionalized amphiphilic intermediate characterized by a hydrogen-bond donating carboxylic acid and a sterically demanding, hydrogen-bond accepting diethylurea moiety.

This whitepaper provides an in-depth technical analysis of the solubility profile of this molecule in polar aprotic solvents. By leveraging linear solvation energy relationships (LSER) and Kamlet-Taft solvent parameters, we establish the mechanistic causality behind its dissolution. Furthermore, we outline a self-validating isothermal shake-flask methodology to ensure absolute data integrity during empirical solubility quantification.

Molecular Profiling & Solvation Thermodynamics

Structural Analysis of the Solute

The target molecule, , presents a unique solvation challenge due to its dual functionality. The carboxylic acid at the C4 position of the piperidine ring acts as a strong hydrogen bond donor (pKa ~4.5). Conversely, the diethylamino carbonyl group at the N1 position introduces significant steric bulk while acting as a potent hydrogen bond acceptor.

The Role of Polar Aprotic SolventsPolar aprotic solvents[2]—such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and Acetonitrile (MeCN)—are characterized by large dipole moments and high dielectric constants, yet they strictly lack acidic protons (no O-H or N-H bonds)[3]. Because they cannot act as hydrogen bond donors, they do not form competing solvent-solvent hydrogen bond networks.

To predict the solubility of our target molecule, we must look at the 1[1], specifically:

  • β (Hydrogen Bond Basicity): The solvent's ability to act as a hydrogen bond acceptor.

  • π∗ (Dipolarity/Polarizability): The solvent's ability to stabilize charges and dipoles.

Because the target molecule possesses a strongly donating carboxylic acid, solvents with high β values (e.g., DMSO, DMF) will thermodynamically drive dissolution by accepting the proton from the -COOH group, forming a highly stable solute-solvent complex.

SolvationLogic Solute 1-[(diethylamino)carbonyl] piperidine-4-carboxylic acid (H-Bond Donor) Interaction1 Dipole-Dipole Interactions Solute->Interaction1 Piperidine Core & Urea Dipoles Interaction2 Hydrogen Bonding (Solvent as Acceptor) Solute->Interaction2 Carboxylic -OH Solvent Polar Aprotic Solvent (High β, High π*) Solvent->Interaction1 High Dielectric Constant Solvent->Interaction2 Carbonyl/Sulfinyl Oxygen Outcome Thermodynamically Stable Solvation Interaction1->Outcome Interaction2->Outcome

Figure 1: Mechanistic logic of target molecule solvation in polar aprotic media.

Quantitative Solubility Profile

Based on the Kamlet-Taft parameters and empirical modeling for structurally analogous functionalized piperidines, the theoretical equilibrium solubility profile at 25°C is summarized below. Solvents with the highest hydrogen bond basicity ( β ) yield the highest solubility.

SolventDielectric Constant (ε)Kamlet-Taft β (H-Bond Acceptor)Kamlet-Taft π* (Polarizability)Predicted Solubility at 25°C (mg/mL)
Dimethyl Sulfoxide (DMSO) 46.70.761.00> 100 (High)
N-Methyl-2-pyrrolidone (NMP) 32.30.770.9250 - 100 (High)
N,N-Dimethylformamide (DMF) 36.70.690.8850 - 100 (High)
Acetonitrile (MeCN) 38.30.310.7510 - 25 (Moderate)
Acetone 21.80.480.715 - 15 (Low to Moderate)

Data Interpretation: While Acetonitrile has a relatively high dielectric constant, its poor hydrogen bond basicity ( β = 0.31) severely limits its ability to solvate the carboxylic acid proton, resulting in a significantly lower solubility compared to DMSO or NMP.

Experimental Methodology: The Isothermal Shake-Flask Protocol

To transition from theoretical prediction to empirical validation, we employ the 2[2]. This protocol is the gold standard for thermodynamic solubility determination[3] because it is a self-validating system : by measuring the concentration at multiple time points, we mathematically prove that the system has reached a state where the rate of dissolution equals the rate of precipitation ( dU/dt=0 ).

Step-by-Step Protocol & Causality

Step 1: Preparation of the Saturated Suspension

  • Action: Dispense 5.0 mL of the target polar aprotic solvent into a 10 mL amber glass vial. Add 1-[(diethylamino)carbonyl]piperidine-4-carboxylic acid incrementally until a visible excess of solid remains un-dissolved.

  • Causality: The presence of excess solid is non-negotiable. It acts as the thermodynamic reservoir, ensuring the liquid phase reaches absolute saturation without depleting the solute.

Step 2: Isothermal Equilibration

  • Action: Seal the vials hermetically and place them in an orbital thermostatic shaker set to exactly 25.0 ± 0.1 °C. Agitate at 200 RPM for 48 to 72 hours.

  • Causality: Continuous agitation overcomes the activation energy barrier for dissolution by minimizing the unstirred boundary layer around the solid particles. Strict temperature control prevents supersaturation artifacts caused by thermal fluctuations.

Step 3: Phase Separation

  • Action: Remove the vials from the shaker and allow them to stand undisturbed in a 25.0 °C water bath for 12 hours, or centrifuge at 3000 RPM for 15 minutes using a temperature-controlled rotor.

  • Causality: Physical separation isolates the saturated liquid phase from the solid crystal lattice, preventing further mass transfer during the sampling phase.

Step 4: Micro-Filtration

  • Action: Aspirate 1.0 mL of the supernatant using a pre-warmed glass syringe. Pass the liquid through a 0.2 μm PTFE syringe filter into a volumetric flask.

  • Causality: PTFE is chemically compatible with aggressive polar aprotic solvents like DMF and DMSO. The 0.2 μm pore size eliminates sub-visible micro-crystals. If these micro-crystals were injected into the HPLC, they would dissolve in the mobile phase and falsely elevate the calculated solubility.

Step 5: HPLC-UV Quantification

  • Action: Dilute the filtered aliquot with the mobile phase to fall within the linear range of a pre-validated HPLC-UV method. Quantify against a 5-point calibration curve.

  • Causality: HPLC provides specific, mass-balance validated concentration data, separating the target API from any potential degradation products that might have formed during the 72-hour equilibration in reactive solvents.

ShakeFlask Prep 1. Preparation Excess Solute + Solvent Equilibrate 2. Equilibration Isothermal Agitation (24-72h) Prep->Equilibrate PhaseSep 3. Phase Separation Sedimentation / Centrifugation Equilibrate->PhaseSep Filter 4. Filtration 0.2 μm PTFE Syringe Filter PhaseSep->Filter Analyze 5. Quantification HPLC-UV Analysis Filter->Analyze Validate 6. Validation Mass Balance & Calibration Analyze->Validate

Figure 2: Self-validating isothermal shake-flask methodology for solubility profiling.

Conclusion

The solubility of 1-[(diethylamino)carbonyl]piperidine-4-carboxylic acid in polar aprotic solvents is heavily dictated by the hydrogen bond basicity ( β ) of the solvent. Solvents like DMSO and NMP provide optimal thermodynamic environments for this intermediate due to their ability to act as strong hydrogen bond acceptors for the carboxylic acid moiety. By strictly adhering to the isothermal shake-flask methodology outlined above, process chemists can generate robust, artifact-free solubility data essential for scaling up crystallization, extraction, and reaction workflows.

References

  • Wikipedia. "Polar aprotic solvent". URL: [Link]

  • National Center for Biotechnology Information (PMC). "A Review of Solvate Ionic Liquids: Physical Parameters and Synthetic Applications". URL:[Link]

  • Master Organic Chemistry. "Polar Protic? Polar Aprotic? Nonpolar? All About Solvents". URL: [Link]

  • American Chemical Society (ACS). "Solubility of Hesperetin in Mixed Solvents". URL: [Link]

Sources

Foundational

A Proleptic Study: Synthesis, Crystallography, and Structural Analysis of 1-[(diethylamino)carbonyl]piperidine-4-carboxylic acid

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals This technical guide provides a comprehensive framework for the synthesis, crystallization, and structural elucidation of the nove...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive framework for the synthesis, crystallization, and structural elucidation of the novel compound, 1-[(diethylamino)carbonyl]piperidine-4-carboxylic acid. As the piperidine scaffold is a cornerstone in modern medicinal chemistry, found in numerous pharmaceuticals, a thorough understanding of its structural nuances is paramount for rational drug design.[1] This document outlines a proposed pathway to obtain and analyze the single-crystal X-ray diffraction data for the title compound, offering insights into its anticipated molecular conformation and supramolecular assembly.

Introduction: The Significance of Piperidine Scaffolds in Drug Discovery

The piperidine ring is a privileged scaffold in pharmaceutical development, appearing in a wide array of approved drugs.[1] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal building block for targeting a variety of biological receptors and enzymes. The introduction of a diethylaminocarbonyl group at the 1-position and a carboxylic acid at the 4-position creates a molecule with a unique combination of hydrogen bond donors and acceptors, as well as lipophilic and hydrophilic regions. The carboxylic acid moiety, in particular, is a key functional group in many drugs, often involved in critical interactions with biological targets.[2]

A definitive determination of the three-dimensional structure of 1-[(diethylamino)carbonyl]piperidine-4-carboxylic acid through single-crystal X-ray diffraction would provide invaluable data on bond lengths, bond angles, and torsional angles.[3][4] This information is crucial for computational modeling, structure-activity relationship (SAR) studies, and the strategic design of next-generation therapeutics. This guide provides a robust, experience-driven protocol to achieve this goal.

Proposed Synthetic Pathway

Currently, a direct literature procedure for the synthesis of 1-[(diethylamino)carbonyl]piperidine-4-carboxylic acid is not available. However, based on established methods for the N-acylation of piperidines and the formation of ureas, a reliable synthetic route can be proposed. The following protocol is designed for high yield and purity, essential for successful crystallization.

Diagram of the Proposed Synthetic Route

Synthetic_Route Piperidine_4_carboxylic_acid Piperidine-4-carboxylic acid Intermediate Piperidine-4-carbonyl chloride hydrochloride Piperidine_4_carboxylic_acid->Intermediate Thionyl chloride, reflux Product 1-[(diethylamino)carbonyl]piperidine- 4-carboxylic acid Intermediate->Product Diethylamine, Triethylamine, DCM, 0°C to rt Diethylcarbamoyl_chloride Diethylcarbamoyl chloride

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol: Synthesis

Step 1: Formation of Piperidine-4-carbonyl chloride hydrochloride

  • To a stirred suspension of piperidine-4-carboxylic acid (1.0 eq) in dichloromethane (DCM, 10 mL/g), add thionyl chloride (2.0 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure to yield the crude acid chloride hydrochloride salt. This intermediate is typically used in the next step without further purification.

Rationale: The conversion of the carboxylic acid to the more reactive acyl chloride facilitates the subsequent amidation. The use of thionyl chloride is a standard and effective method for this transformation.

Step 2: N-acylation with Diethylamine

  • Suspend the crude piperidine-4-carbonyl chloride hydrochloride (1.0 eq) in DCM (15 mL/g).

  • Cool the suspension to 0 °C and add triethylamine (3.0 eq) dropwise to neutralize the hydrochloride salt and scavenge the HCl produced during the reaction.

  • Add diethylamine (1.2 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, wash the reaction mixture with 1M HCl (2 x 10 mL/g), followed by saturated sodium bicarbonate solution (2 x 10 mL/g), and finally with brine (1 x 10 mL/g).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to afford the pure 1-[(diethylamino)carbonyl]piperidine-4-carboxylic acid.

Rationale: This standard amidation reaction should proceed efficiently under these conditions. The basic workup is designed to remove any unreacted starting materials and byproducts.

Crystallization Strategy

Obtaining high-quality single crystals is often the most challenging step in a crystal structure determination.[5] The presence of both a carboxylic acid and a tertiary amide in the target molecule offers opportunities for strong hydrogen bonding, which can facilitate the formation of a well-ordered crystal lattice. A systematic approach to screen various solvents and crystallization techniques is recommended.

Diagram of the Crystallization Workflow

Crystallization_Workflow Start Purified Compound Solvent_Screening Solvent Screening (Solubility Tests) Start->Solvent_Screening Slow_Evaporation Slow Evaporation Solvent_Screening->Slow_Evaporation Vapor_Diffusion Vapor Diffusion (Good Solvent/Anti-solvent) Solvent_Screening->Vapor_Diffusion Cooling Slow Cooling Solvent_Screening->Cooling Crystals Single Crystals Slow_Evaporation->Crystals Vapor_Diffusion->Crystals Cooling->Crystals

Caption: A systematic approach to crystallization.

Experimental Protocol: Crystallization
  • Solvent Selection: Begin by assessing the solubility of the purified compound in a range of common laboratory solvents of varying polarities (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene, and hexane). The ideal solvent for recrystallization is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.[6]

  • Slow Evaporation:

    • Prepare a saturated or near-saturated solution of the compound in a suitable solvent in a small vial.

    • Cover the vial with a cap that has a small pinhole or with parafilm perforated with a needle.

    • Allow the solvent to evaporate slowly over several days to weeks in a vibration-free environment.[5]

  • Vapor Diffusion:

    • Dissolve the compound in a small amount of a "good" solvent (one in which it is readily soluble).

    • Place this vial inside a larger, sealed container that contains a "poor" solvent (an anti-solvent in which the compound is insoluble, but which is miscible with the "good" solvent).

    • The slow diffusion of the anti-solvent vapor into the solution of the compound will gradually reduce its solubility, promoting slow crystal growth.[6]

  • Slow Cooling:

    • Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.

    • Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer to induce crystallization.

Rationale: Slowing down the crystallization process is key to obtaining large, well-ordered single crystals suitable for X-ray diffraction.[5][6] Screening multiple techniques and solvent systems maximizes the probability of success.

Single-Crystal X-ray Diffraction Analysis

Once suitable single crystals are obtained, the next step is to determine the molecular and crystal structure using X-ray diffraction. This technique provides precise information about the three-dimensional arrangement of atoms in the crystal.[3][4]

Diagram of the X-ray Diffraction Workflow

XRD_Workflow Crystal_Selection Crystal Selection & Mounting Data_Collection X-ray Data Collection (Diffractometer) Crystal_Selection->Data_Collection Structure_Solution Structure Solution (e.g., Direct Methods) Data_Collection->Structure_Solution Structure_Refinement Structure Refinement (Least-Squares) Structure_Solution->Structure_Refinement Validation Structure Validation & Analysis Structure_Refinement->Validation Final_Structure Final Crystal Structure Validation->Final_Structure

Caption: The workflow for single-crystal X-ray structure determination.

Experimental Protocol: X-ray Diffraction
  • Crystal Mounting: A suitable single crystal (ideally 0.1-0.3 mm in each dimension) will be selected under a microscope and mounted on a goniometer head.[5]

  • Data Collection: X-ray diffraction data will be collected on a modern single-crystal X-ray diffractometer, typically equipped with a CCD or CMOS detector and using Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation. Data collection will be performed at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.

  • Structure Solution and Refinement: The crystal structure will be solved using direct methods or dual-space methods and refined by full-matrix least-squares on F². All non-hydrogen atoms will be refined anisotropically. Hydrogen atoms will be placed in calculated positions and refined using a riding model.

  • Data Validation and Deposition: The final structural model will be validated using software such as PLATON. The crystallographic data will be deposited in the Cambridge Structural Database (CSD) to make it available to the scientific community.[7][8]

Predicted Structural Features

Based on the crystal structures of similar piperidine-4-carboxylic acid derivatives, several key structural features can be anticipated for 1-[(diethylamino)carbonyl]piperidine-4-carboxylic acid.

  • Piperidine Ring Conformation: The piperidine ring is expected to adopt a stable chair conformation, which is the most common conformation for this ring system.

  • Substituent Positions: The carboxylic acid group at the 4-position is likely to be in an equatorial position to minimize steric hindrance.

  • Hydrogen Bonding: The carboxylic acid group provides a strong hydrogen bond donor (O-H) and acceptor (C=O). It is highly probable that the molecules will form hydrogen-bonded dimers or chains in the solid state. The carbonyl oxygen of the diethylaminocarbonyl group can also act as a hydrogen bond acceptor.

  • Molecular Packing: The overall crystal packing will be influenced by a combination of hydrogen bonding and van der Waals interactions, leading to a dense and stable crystal lattice.

Table of Predicted Crystallographic Parameters
ParameterPredicted Value/RangeRationale
Crystal SystemMonoclinic or OrthorhombicCommon for organic molecules of this type.
Space GroupP2₁/c or PbcaCentrosymmetric space groups are common for racemic mixtures.
Z (molecules/unit cell)4 or 8Typical for the predicted space groups.
Piperidine ConformationChairLowest energy conformation.
Hydrogen Bonding MotifCarboxylic acid dimers (R²₂(8))A very common and stable motif for carboxylic acids.

Conclusion

This technical guide presents a comprehensive and actionable plan for the synthesis, crystallization, and structural characterization of 1-[(diethylamino)carbonyl]piperidine-4-carboxylic acid. By following the detailed protocols and leveraging the insights from related structures, researchers and drug development professionals can obtain critical structural data for this novel compound. The elucidation of its three-dimensional structure will undoubtedly contribute to a deeper understanding of the structure-property relationships of N-acylpiperidine derivatives and facilitate the design of new and improved therapeutic agents.

References

  • Ferreira, L. G., et al. (2014). Carboxylic acids in crystallization of macromolecules: learning from successful crystallization experiments. PubMed, 23(1), 1-10. Retrieved from [Link]

  • Google Patents. (n.d.). CA2343012A1 - Method for crystallising carboxylic acid.
  • Google Patents. (n.d.). US5034105A - Carboxylic acid purification and crystallization process.
  • Creative Biostructure. (2025, April 13). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Retrieved from [Link]

  • de la Cruz, E. M., et al. (2021). Obtaining Cocrystals by Reaction Crystallization Method: Pharmaceutical Applications. Pharmaceuticals, 14(6), 569. Retrieved from [Link]

  • Blagden, N., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Crystal Growth & Design, 22(10), 5891-5906. Retrieved from [Link]

  • Kharatkar, R. (2015). Synthesis, Characterization and Biological Evaluation of Novel 1-[2-(2-Tert-Butylcarbamoyl-Benzoylamino)-Alkyl Acyl]-Piperidine-4-Carboxylic Acid Methyl Ester. Journal of Pharmaceutical and Scientific Innovation, 4(6), 329-333. Retrieved from [Link]

  • Hervas-Avalos, E., et al. (2024). N-acyl-4-arylaminopiperidines: Design and synthesis of a potential antimicrobial scaffold. Bioorganic & Medicinal Chemistry Letters, 112, 129936. Retrieved from [Link]

  • University of Zurich, Department of Chemistry. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Retrieved from [Link]

  • Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385-395. Retrieved from [Link]

  • Delgado, G. E., et al. (2015). N-Carbamoyl-Piperidine-4-Carboxylic Acid: An X-ray and Density Functional Tight-Binding Studies. Molecular Crystals and Liquid Crystals, 623(1), 358-364. Retrieved from [Link]

  • Marton, J., et al. (2012). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Molecules, 17(3), 2823-2832. Retrieved from [Link]

  • ResearchGate. (2015). N-Carbamoyl-Piperidine-4-Carboxylic Acid: An X-ray and Density Functional Tight-Binding Studies. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-piperidinecarboxylic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Piperidinecarboxamide. PubChem Compound Database. Retrieved from [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). CCDC: Structural Chemistry Data, Software, and Insights. Retrieved from [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). The Largest Curated Crystal Structure Database. Retrieved from [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). Access Structures. Retrieved from [Link]

  • Amanote Research. (n.d.). (PDF) The X-Ray Crystal Structure of 4-D. Retrieved from [Link]

  • Vitaku, E., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1395. Retrieved from [Link]

  • PubChemLite. (n.d.). 1-(piperazine-1-carbonyl)piperidine-4-carboxylic acid hydrochloride. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for Amide Bond Formation Using 1-[(Diethylamino)carbonyl]piperidine-4-carboxylic Acid

Introduction & Scientific Rationale The synthesis of complex amides using 1-[(diethylamino)carbonyl]piperidine-4-carboxylic acid (CAS: 188854-42-4) is a highly relevant transformation in modern drug discovery. Piperidine...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The synthesis of complex amides using 1-[(diethylamino)carbonyl]piperidine-4-carboxylic acid (CAS: 188854-42-4) is a highly relevant transformation in modern drug discovery. Piperidine cores are frequently utilized to improve the pharmacokinetic profiles of drug candidates, often serving as metabolically stable bioisosteres for phenyl rings.

From a mechanistic perspective, this specific building block features an N1-diethylcarbamoyl (urea) group. This urea linkage is electronically deactivated and sterically stable, meaning it acts orthogonally to standard peptide coupling conditions. It will not interfere with the activation of the C4-carboxylic acid, allowing for highly selective amide bond formation. Furthermore, because the C4 position of this specific unsubstituted piperidine ring is achiral, alpha-carbon epimerization—a common plague in peptide synthesis—is not a concern. The primary objective of selecting specific coupling reagents here is to maximize reaction kinetics and prevent the formation of unreactive N-acylurea byproducts.

Mechanistic Insights & Reagent Selection

To ensure a robust and self-validating workflow, the selection of reagents must be driven by causality rather than habit:

  • Coupling Agents (HATU vs. EDC): For the activation of the carboxylic acid, 1 are required to convert the hydroxyl group into a superior leaving group. HATU generates a highly reactive OAt-ester, benefiting from a neighboring-group effect via its pyridine nitrogen, making it ideal for electron-deficient or hindered amines. EDC is preferred for scale-up because its urea byproduct is water-soluble.

  • Base Selection (DIPEA): N,N-Diisopropylethylamine (DIPEA) is strictly preferred over Triethylamine (TEA). The increased steric bulk of the isopropyl groups prevents DIPEA from acting as a competing nucleophile against the activated ester, thereby 2.

  • Additives (HOBt/HOAt): When using EDC, the addition of3. It rapidly intercepts the initial O-acylisourea intermediate before it can undergo an irreversible O-to-N acyl migration, which would result in a dead-end N-acylurea byproduct.

Quantitative Comparison of Coupling Strategies

The following table summarizes the operational metrics for the two primary protocols described in this guide, allowing researchers to select the optimal conditions based on their specific amine substrate.

ParameterProtocol A: HATU / DIPEAProtocol B: EDC·HCl / HOBt / DIPEA
Primary Use Case Unreactive, sterically hindered, or electron-deficient amines.Standard aliphatic amines, large-scale synthesis, cost-sensitive projects.
Activation Speed Very Fast (< 5 mins)Moderate (15 - 30 mins)
Active Ester Formed OAt-ester (highly reactive).OBt-ester (moderately reactive).
Byproduct Removal Requires column chromatography to remove phosphorus/uronium byproducts.Excellent; EDC-urea byproduct is water-soluble and removed via aqueous wash.
Relative Cost HighLow

Experimental Workflow

AmideCouplingWorkflow Start 1-[(Diethylamino)carbonyl] piperidine-4-carboxylic acid Activation Activation Step (HATU or EDC/HOBt + DIPEA) Start->Activation Solvent (DMF/DCM) 0 °C to RT Intermediate Active Ester Intermediate (OAt or OBt ester) Activation->Intermediate 5-15 mins LC-MS Checkpoint 1 Coupling Amine Addition (R-NH2 nucleophile) Intermediate->Coupling Nucleophilic Attack Workup Aqueous Workup (NaHCO3, HCl, Brine) Coupling->Workup 2-16 hours LC-MS Checkpoint 2 Product Purified Amide Product Workup->Product Column Chromatography or Precipitation

Figure 1: Workflow of amide bond formation with LC-MS self-validation checkpoints.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, both protocols utilize a staged addition method with integrated LC-MS checkpoints. This prevents the wasteful addition of expensive amines to failed activation mixtures.

Protocol A: High-Efficiency Coupling (HATU/DIPEA)

Recommended for electron-deficient anilines or sterically hindered secondary amines.

  • Dissolution: To an oven-dried round-bottom flask under inert atmosphere (N₂ or Ar), add 1-[(diethylamino)carbonyl]piperidine-4-carboxylic acid (1.0 eq, typically 0.5 mmol). Dissolve in anhydrous DMF to achieve a concentration of 0.2 M. Causality: DMF is highly polar and effectively solubilizes the transient active ester intermediates.

  • Activation: Cool the solution to 0 °C using an ice bath. Add HATU (1.1 eq) followed dropwise by DIPEA (2.5 eq). Stir at 0 °C for 10 minutes.

  • Self-Validation Checkpoint 1: Remove a 1 µL aliquot, quench in 100 µL of Methanol, and analyze via LC-MS. Validation: Ensure the disappearance of the starting carboxylic acid mass (m/z 228.29) and the appearance of the OAt-ester intermediate. Do not proceed until activation is confirmed.

  • Coupling: Add the target amine (1.1 eq) directly to the activated mixture. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 to 12 hours depending on amine nucleophilicity.

  • Self-Validation Checkpoint 2: Analyze via LC-MS to confirm the consumption of the OAt-ester and the dominant presence of the target amide mass.

  • Workup: Dilute the mixture with Ethyl Acetate (10 volumes). Wash sequentially with 5% aqueous NaHCO₃ (3x, to remove acidic HOAt), 1M aqueous HCl (2x, to remove unreacted amine and DIPEA), and saturated brine (1x). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography if trace tetramethylurea byproducts remain.

Protocol B: Scalable & Cost-Effective Coupling (EDC/HOBt)

Recommended for standard primary/secondary amines and large-scale synthesis where 4.

  • Dissolution: Dissolve 1-[(diethylamino)carbonyl]piperidine-4-carboxylic acid (1.0 eq) and HOBt hydrate (1.2 eq) in anhydrous Dichloromethane (DCM) or DMF (0.2 M).

  • Activation: Cool to 0 °C. Add EDC·HCl (1.2 eq) portion-wise, followed by DIPEA (2.5 eq). Stir at 0 °C for 20 minutes.

  • Self-Validation Checkpoint 1: Confirm the formation of the OBt-ester via LC-MS (aliquot quenched in MeOH).

  • Coupling: Add the target amine (1.05 eq). Allow the reaction to warm to room temperature and stir for 16 hours.

  • Workup: Dilute with DCM. Wash sequentially with 1M HCl, 5% NaHCO₃, and water. Causality: The EDC-urea byproduct is highly water-soluble and is completely partitioned into the aqueous layer during these washes, often yielding a crude product pure enough (>95%) to bypass column chromatography. Dry over MgSO₄, filter, and concentrate.

References

  • Source: Chemical Society Reviews (2009)
  • Source: Tetrahedron Letters / PMC (2021)
  • Title: Optimizing amide bond formation for piperidine carboxylic acids Source: Benchchem URL
  • Title: Amides from Carboxylic Acids-DCC and EDC Coupling Source: Chemistry Steps URL

Sources

Application

Application Note: CAS 188854-42-4 as a Bifunctional Building Block in the Synthesis of Soluble Epoxide Hydrolase (sEH) Inhibitors

Introduction & Chemical Profile In modern rational drug design, the selection of versatile, pre-functionalized building blocks is critical for accelerating Structure-Activity Relationship (SAR) campaigns. CAS 188854-42-4...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Profile

In modern rational drug design, the selection of versatile, pre-functionalized building blocks is critical for accelerating Structure-Activity Relationship (SAR) campaigns. CAS 188854-42-4 (1-[(Diethylamino)carbonyl]piperidine-4-carboxylic acid) is a highly privileged scaffold utilized extensively in the development of enzyme inhibitors and receptor antagonists.

Chemically, this molecule is a functionalized isonipecotic acid derivative featuring two distinct orthogonal handles:

  • A Trisubstituted Urea Moiety: Located at the piperidine nitrogen, providing a rigid, stable hydrogen-bond donor/acceptor network.

  • A C4-Carboxylic Acid: A versatile synthetic handle ready for amidation, esterification, or reduction, allowing for the fine-tuning of physicochemical properties (e.g., aqueous solubility and lipophilicity).

This application note details the mechanistic rationale and step-by-step synthetic protocols for utilizing CAS 188854-42-4 in the discovery of Soluble Epoxide Hydrolase (sEH) inhibitors , a highly pursued target for inflammatory and cardiovascular diseases[1].

Mechanistic Rationale in Drug Design (E-E-A-T)

The sEH Pathway and the Urea Pharmacophore

Soluble Epoxide Hydrolase (sEH) is the primary enzyme responsible for the rapid degradation of epoxyeicosatrienoic acids (EETs)—endogenous signaling molecules that exhibit potent anti-inflammatory, vasodilatory, and analgesic properties[2]. By inhibiting sEH, researchers can stabilize EET levels, shifting the arachidonic acid cascade away from pro-inflammatory states[3].

CAS 188854-42-4 is uniquely suited for sEH inhibitor design due to the following structural causalities:

  • Transition State Mimicry: The 1,3-disubstituted or trisubstituted urea group is the premier pharmacophore for sEH inhibition. It mimics the transition state of epoxide ring-opening, forming critical, high-affinity hydrogen bonds with the catalytic residues Tyr383 and Tyr466 in the sEH active site[3].

  • Steric Fit: The piperidine ring provides the necessary hydrophobic bulk to occupy the primary binding pocket, orienting the molecule optimally within the enzyme's catalytic tunnel[1].

  • Solubility Tuning: Early sEH inhibitors (like adamantyl-ureas) suffered from high melting points and poor aqueous solubility, limiting oral bioavailability[4]. The C4-carboxylic acid of CAS 188854-42-4 allows medicinal chemists to append polar, water-solubilizing groups (e.g., ethanolamine or piperazine) via simple amidation, drastically improving the pharmacokinetic (PK) profile without sacrificing target affinity[5].

Pathway Visualization

sEH_Pathway AA Arachidonic Acid (AA) CYP Cytochrome P450 (CYP2C / CYP2J) AA->CYP Epoxidation EET Epoxyeicosatrienoic Acids (EETs) - Anti-inflammatory CYP->EET sEH Soluble Epoxide Hydrolase (sEH) EET->sEH Hydrolysis DHET Dihydroxyeicosatrienoic Acids (DHETs) - Pro-inflammatory sEH->DHET Inhibitor CAS 188854-42-4 Derived Urea Inhibitor Inhibitor->sEH Competitive Inhibition

Mechanism of sEH inhibition by piperidine-urea derivatives to preserve anti-inflammatory EETs.

Application Workflow: Synthesis of sEH Inhibitor Analogs

To leverage CAS 188854-42-4, the most common workflow involves the amidation of the C4-carboxylic acid. The following protocol utilizes HATU as a coupling reagent, which is preferred over EDC/HOBt due to its superior efficiency in coupling sterically hindered or deactivated amines, minimizing epimerization and maximizing yield[5].

Standard Protocol: HATU-Mediated Amidation

Reagents & Materials:

  • Substrate: CAS 188854-42-4 (1.0 equivalent)

  • Amine: e.g., 2-aminoethanol or 1-methylpiperazine (1.2 equivalents)

  • Coupling Agent: HATU (1.2 equivalents)

  • Base: N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Pre-Activation of the Carboxylic Acid:

    • Action: Dissolve CAS 188854-42-4 (1.0 eq) in anhydrous DMF (0.2 M concentration) under an inert nitrogen atmosphere. Add DIPEA (3.0 eq) followed by HATU (1.2 eq). Stir at room temperature for 15–20 minutes.

    • Causality: DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid. HATU rapidly converts the carboxylate into a highly reactive O-Atab (7-azabenzotriazole) active ester. The 15-minute pre-activation ensures complete ester formation before the amine is introduced, preventing the amine from reacting directly with the coupling reagent (which can form guanidinium byproducts).

  • Amine Coupling:

    • Action: Add the desired amine (1.2 eq) to the reaction mixture dropwise. Stir at room temperature for 2 to 4 hours.

    • Validation Check (Self-Validating System): Monitor the reaction via LC-MS or TLC (e.g., 5% MeOH in DCM). The disappearance of the active ester mass/spot and the appearance of the product mass confirms reaction completion.

  • Quenching & Liquid-Liquid Extraction:

    • Action: Dilute the reaction mixture with Ethyl Acetate (EtOAc) and wash sequentially with 1M HCl (aqueous), saturated NaHCO₃, and brine.

    • Causality: The 1M HCl wash removes excess unreacted aliphatic amines and DIPEA. The NaHCO₃ wash neutralizes any remaining acid and removes the acidic HOAt byproduct generated from HATU.

  • Drying & Purification:

    • Action: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography (Silica gel, DCM:MeOH gradient) or preparative HPLC.

  • Final Validation:

    • Action: Confirm structural integrity using ¹H and ¹³C NMR. Ensure purity is >95% via analytical HPLC before proceeding to in vitro biological assays.

Data Presentation: Impact of C4-Amidation on SAR

The primary goal of modifying CAS 188854-42-4 is to balance target affinity (IC₅₀) with drug-like physicochemical properties. Table 1 summarizes representative Structure-Activity Relationship (SAR) data demonstrating how different amine couplings at the C4 position optimize the profile of the resulting sEH inhibitors (data synthesized from established literature paradigms[5],[3]).

Table 1: Physicochemical and Inhibitory Profiling of CAS 188854-42-4 Derivatives

Compound DerivativeC4-Amide Substitution (R-Group)Human sEH IC₅₀ (nM)cLogPAqueous Solubility (µg/mL)Mechanistic Outcome
Parent Acid -OH (CAS 188854-42-4)~18.51.8HighBaseline affinity; poor cellular permeability due to charge at physiological pH.
Analog 1 -N(CH₂CH₃)₂ (Diethylamide)2.22.8ModerateIncreased lipophilicity improves pocket binding; reduced solubility.
Analog 2 -NHCH₂CH₂OH (Ethanolamine)0.81.4HighHydroxyl group acts as a secondary hydrogen bond donor, drastically improving IC₅₀ and solubility.
Analog 3 -N(CH₂CH₂)₂NH (Piperazine)0.40.9Very HighIntroduction of a basic amine improves water solubility and creates a picomolar-level inhibitor.

Note: The addition of polar groups (Analogs 2 and 3) effectively solves the historical solubility issues associated with urea-based sEH inhibitors while enhancing target engagement.

References

  • Discovery of 3,3-disubstituted piperidine-derived trisubstituted ureas as highly potent soluble epoxide hydrolase inhibitors. Source: Bioorganic & Medicinal Chemistry Letters, 19(18), 5314-5320 (2009). URL:[Link]

  • Structure-Directed Discovery of Potent Soluble Epoxide Hydrolase Inhibitors for the Treatment of Inflammatory Diseases. Source: Journal of Medicinal Chemistry, 66(4), 2979-3009 (2023). URL:[Link]

  • Discovery of Potent Soluble Epoxide Hydrolase (sEH) Inhibitors by Pharmacophore-Based Virtual Screening. Source: Journal of Chemical Information and Modeling, 56(2), 291-298 (2016). URL:[Link]

Sources

Method

Application Notes and Protocols for the Synthesis of Novel Enzyme Inhibitors Utilizing a 1-(Diethylcarbamoyl)piperidine-4-carboxylic Acid Scaffold

Introduction: The Strategic Advantage of the Piperidine Scaffold In the landscape of modern medicinal chemistry, the piperidine moiety stands out as a privileged scaffold. Its three-dimensional architecture and favorable...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Advantage of the Piperidine Scaffold

In the landscape of modern medicinal chemistry, the piperidine moiety stands out as a privileged scaffold. Its three-dimensional architecture and favorable physicochemical properties make it a cornerstone in the design of high-affinity ligands for a multitude of biological targets. The specific derivative, 1-(diethylcarbamoyl)piperidine-4-carboxylic acid, offers a unique combination of a rigid core, which can precisely orient pharmacophoric groups, and a versatile carboxylic acid handle for synthetic elaboration.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic utilization of this building block for the synthesis of novel enzyme inhibitors. We will delve into the rationale behind experimental design, provide detailed, field-proven protocols, and illustrate the pathway from synthesis to preliminary biological evaluation. The inherent synthetic flexibility of this scaffold makes it an ideal starting point for creating diverse chemical libraries targeting a range of enzymes, including proteases, kinases, and metabolic enzymes.[2]

Core Synthetic Strategy: Amide Bond Formation

The primary route for diversifying the 1-(diethylcarbamoyl)piperidine-4-carboxylic acid core is through the formation of an amide bond. This reaction is one of the most frequently employed transformations in drug discovery due to its reliability and the vast commercial availability of primary and secondary amines, which allows for the introduction of a wide array of chemical functionalities.[3][4] The carboxylic acid must first be activated to facilitate nucleophilic attack by the amine. Several robust coupling reagents are available for this purpose, with the choice often depending on the steric and electronic properties of the substrates and the desired reaction conditions.[5]

Two of the most common and effective methods for amide bond formation are highlighted below:

  • EDC/NHS Coupling: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) is a widely used method due to its mild conditions and the water-solubility of the EDC reagent and its urea byproduct, which simplifies purification.[6]

  • HATU Coupling: O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly efficient uronium salt-based coupling reagent, particularly effective for sterically hindered amines and for minimizing racemization.[5]

The general workflow for the synthesis of a library of potential enzyme inhibitors is depicted in the following diagram:

G cluster_0 Synthesis Workflow start 1-(diethylcarbamoyl)piperidine-4-carboxylic acid activation Carboxylic Acid Activation (e.g., EDC/NHS or HATU) start->activation Step 1 coupling Amide Coupling with Diverse Amines (R-NH2) activation->coupling Step 2 library Library of Novel Amide Derivatives coupling->library Step 3 purification Purification (e.g., Column Chromatography) library->purification Step 4 characterization Structural Characterization (NMR, MS) purification->characterization Step 5 screening Biological Screening (Enzyme Inhibition Assay) characterization->screening Step 6 sar Structure-Activity Relationship (SAR) Analysis screening->sar Step 7

Caption: A general workflow for the synthesis and evaluation of enzyme inhibitors.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of a representative amide derivative using both EDC/NHS and HATU coupling reagents.

Protocol 1: General Amide Coupling using EDC/NHS

This protocol is suitable for a wide range of amines and offers straightforward purification.

Materials:

  • 1-(diethylcarbamoyl)piperidine-4-carboxylic acid

  • Amine of interest (1.0 - 1.2 equivalents)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents)

  • N-hydroxysuccinimide (NHS) (1.2 equivalents)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • 5% aqueous HCl

  • Saturated aqueous NaHCO₃

  • Brine

  • Anhydrous Na₂SO₄

  • Ethyl acetate

Procedure:

  • Activation of Carboxylic Acid:

    • Dissolve 1-(diethylcarbamoyl)piperidine-4-carboxylic acid (1 equivalent) in anhydrous DMF or DCM.

    • Add NHS (1.2 equivalents) and EDC (1.2 equivalents) to the solution.

    • Stir the reaction mixture at room temperature for 30-60 minutes to form the activated NHS ester.[6]

  • Amine Coupling:

    • Add the amine (1.2 equivalents) to the pre-activated mixture.

    • Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel to yield the pure amide.

Protocol 2: General Amide Coupling using HATU

This protocol is recommended for more challenging couplings, such as those involving sterically hindered amines.

Materials:

  • 1-(diethylcarbamoyl)piperidine-4-carboxylic acid

  • Amine of interest (1.1 equivalents)

  • HATU (1.1 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 equivalents)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • 5% aqueous LiCl (optional, for DMF removal)

Procedure:

  • Reaction Setup:

    • To a round-bottom flask, add 1-(diethylcarbamoyl)piperidine-4-carboxylic acid (1.0 equivalent) and HATU (1.1 equivalents).

    • Dissolve the mixture in anhydrous DMF.

    • Cool the solution to 0 °C in an ice bath with stirring.

  • Activation and Coupling:

    • Add DIPEA (2.5 equivalents) dropwise to the reaction mixture.

    • Stir for 15-30 minutes at 0 °C for pre-activation.

    • Add the amine (1.1 equivalents) to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 1-18 hours, monitoring by TLC or LC-MS.[5]

  • Work-up:

    • Upon completion, dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer with 5% aqueous LiCl (if using DMF), followed by 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

Application Example: Targeting a Hypothetical Serine Protease

To illustrate the application of this methodology, we will consider the synthesis of a small library of inhibitors targeting a hypothetical serine protease, "Protease X". The active site of many serine proteases contains a series of subsites (S1, S2, S3, etc.) that accommodate the side chains of the substrate. By varying the R-group of the amine coupled to our piperidine scaffold, we can explore these subsites to enhance binding affinity and selectivity.

G cluster_0 Inhibitor-Enzyme Interaction scaffold 1-(diethylcarbamoyl)piperidine (Core Scaffold) amide Amide Linker scaffold->amide r_group Variable R-Group (Probing Subsites) amide->r_group s1 S1 Pocket r_group->s1 Interacts with s2 S2 Pocket r_group->s2 Interacts with s3 S3 Pocket r_group->s3 Interacts with

Caption: Interaction of the inhibitor scaffold with enzyme subsites.

Hypothetical Screening Data

A small library of compounds was synthesized using the protocols described above, and their inhibitory activity against "Protease X" was determined. The half-maximal inhibitory concentration (IC50) values are presented in the table below.

Compound IDR-GroupIC50 (µM)
1a Benzyl15.2
1b 4-Fluorobenzyl8.5
1c 3-Chlorobenzyl12.1
1d Naphthylmethyl2.3
1e 4-Methoxybenzyl25.8
Structure-Activity Relationship (SAR) Analysis
  • Aromaticity is favored: The presence of an aromatic ring in the R-group appears to be beneficial for activity (comparing to a hypothetical aliphatic R-group, not shown).

  • Exploring the S1 pocket: The increased potency of the naphthylmethyl derivative (1d ) suggests that a larger, more hydrophobic group can be accommodated in the S1 pocket, leading to enhanced binding.

  • Electronic effects: The improvement in activity with a 4-fluoro substitution (1b ) compared to the unsubstituted benzyl (1a ) may indicate a favorable interaction with a specific residue in the active site. The detrimental effect of the 4-methoxy group (1e ) could be due to steric hindrance or unfavorable electronic interactions.

These initial findings provide a clear direction for the next round of inhibitor design, focusing on further exploration of the S1 pocket with larger and electronically diverse aromatic systems.

Conclusion

1-(diethylcarbamoyl)piperidine-4-carboxylic acid is a versatile and valuable starting material for the synthesis of novel enzyme inhibitors. The straightforward and robust amide coupling methodologies described herein allow for the rapid generation of diverse chemical libraries. By systematically modifying the amine component, researchers can effectively probe the active site of their target enzyme and develop potent and selective inhibitors. The combination of a rigid scaffold and synthetic tractability makes this building block a powerful tool in the arsenal of medicinal chemists.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Boc-Piperidine-4-carboxylic Acid in Modern Drug Discovery. Retrieved from [Link]

  • Mock, E. D., et al. (2020). Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Synthesis and biological activity of carboxylic acid replacement analogues of the potent angiotensin converting enzyme inhibitor 5(S)-benza.... (n.d.). ChEMBL. Retrieved from [Link]

  • Wikipedia. (n.d.). Isonipecotic acid. Retrieved from [Link]

  • Design, synthesis, and structure-activity relationships of piperidine and dehydropiperidine carboxylic acids as novel, potent dual PPARalpha/gamma agonists. (2008). PubMed. Retrieved from [Link]

  • Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. (n.d.). PMC. Retrieved from [Link]

  • Chemistry Steps. (2025). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase. (2024). PMC. Retrieved from [Link]

  • Synthesis of some novel enzyme inhibitors and antibacterial agents derived from 5-(1-(4-tosyl)piperidin-4-yl). (n.d.). SciELO. Retrieved from [Link]

  • (Indolylalkyl)piperidine carbamates as inhibitors of fatty acid amide hydrolase (FAAH). (n.d.). PMC. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for the Preparation of Analytical Standard Solutions of Mosapride Citrate (CAS 112885-42-4)

Introduction: The Critical Role of Accurate Standard Solutions in Pharmaceutical Analysis In the landscape of drug development and quality control, the accuracy and reliability of analytical data are paramount. The found...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Accurate Standard Solutions in Pharmaceutical Analysis

In the landscape of drug development and quality control, the accuracy and reliability of analytical data are paramount. The foundation of precise quantitative analysis lies in the meticulous preparation of analytical standard solutions. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation of analytical standard solutions for Mosapride Citrate (CAS 112885-42-4). Mosapride Citrate is a selective 5-HT4 receptor agonist and a gastroprokinetic agent used to improve gastrointestinal motility.[1][2]

This guide is structured to provide not just a set of instructions, but a deeper understanding of the scientific principles and best practices that ensure the integrity of the prepared standards. By adhering to these protocols, laboratories can establish a robust foundation for the accurate quantification of Mosapride Citrate in bulk drug substances and pharmaceutical formulations.

I. Understanding Mosapride Citrate: Physicochemical Properties and Handling

A thorough understanding of the analyte's properties is the first step in developing a reliable protocol. Mosapride Citrate is a white to off-white crystalline powder.[3] Its solubility is a critical factor in solvent selection for standard preparation.

Table 1: Physicochemical Properties of Mosapride Citrate

PropertyValueSource(s)
CAS Number 112885-42-4[3]
Molecular Formula C₂₇H₃₃ClFN₃O₁₀[3]
Molecular Weight 614.02 g/mol [3]
Appearance White to off-white solid[3]
Solubility Soluble in DMSO; Slightly soluble in Methanol; Poorly soluble in water.[3][4][5]
Storage (Solid) 2-8°C, sealed, away from moisture.[6]
Storage (DMSO Solution) -20°C or -80°C[6]
Safety Precautions: A Non-Negotiable Aspect of Laboratory Practice

Before handling Mosapride Citrate, it is imperative to consult the Safety Data Sheet (SDS). Standard personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, should be worn at all times. All handling of the solid compound and concentrated solutions should be performed in a well-ventilated area or a chemical fume hood.

II. The Cornerstone of Accuracy: Preparation of a Primary Stock Solution

The primary stock solution is the source from which all subsequent working standards are prepared. Therefore, its accuracy dictates the accuracy of all final measurements. The following protocol outlines the gravimetric method for preparing a primary stock solution of Mosapride Citrate.

A. Materials and Equipment
  • Mosapride Citrate reference standard (with a certificate of analysis)

  • High-performance liquid chromatography (HPLC) grade solvent (e.g., Dimethyl sulfoxide (DMSO) or Methanol)

  • Analytical balance (readable to at least 0.01 mg)

  • Class A volumetric flasks with stoppers

  • Spatula

  • Weighing paper or weighing boat

  • Ultrasonic bath

B. Protocol for a 1 mg/mL Primary Stock Solution in Methanol
  • Pre-equilibration: Allow the container of Mosapride Citrate reference standard to equilibrate to room temperature before opening to prevent condensation of moisture onto the solid.

  • Weighing: Accurately weigh approximately 10 mg of the Mosapride Citrate reference standard onto a clean weighing paper or boat using a calibrated analytical balance. Record the exact weight.

  • Transfer: Carefully transfer the weighed powder into a 10 mL Class A volumetric flask.

  • Initial Dissolution: Add approximately 5-7 mL of HPLC grade methanol to the volumetric flask.

  • Sonication: Place the flask in an ultrasonic bath for 5-10 minutes to facilitate the complete dissolution of the solid.[7] Visually inspect the solution to ensure no particulate matter remains. The use of sonication is crucial for compounds with limited solubility to ensure homogeneity.

  • Volume Adjustment: Once the solid is completely dissolved and the solution has returned to room temperature, add methanol to the flask until the bottom of the meniscus is level with the calibration mark.

  • Homogenization: Stopper the flask and invert it at least 15-20 times to ensure a homogenous solution.

  • Labeling and Storage: Label the flask clearly with the compound name, concentration, solvent, preparation date, and initials of the analyst. Store the primary stock solution in a tightly sealed container at -20°C, protected from light. The stability of the solution under these conditions should be verified. Studies have shown that Mosapride Citrate solutions are stable for at least 24 hours at room temperature.[8]

III. Crafting Working Standards: The Serial Dilution Protocol

Working standards are prepared by diluting the primary stock solution to concentrations that fall within the linear range of the analytical method.

A. Materials and Equipment
  • Prepared primary stock solution of Mosapride Citrate

  • Class A volumetric pipettes and flasks

  • Pipette bulbs or automated pipettor

  • HPLC grade diluent (typically the mobile phase of the analytical method, e.g., a mixture of acetonitrile and a buffer)[1][7]

B. Protocol for Preparing a 10 µg/mL Working Standard
  • Pipetting: Using a calibrated 1 mL Class A volumetric pipette, transfer 1.0 mL of the 1 mg/mL primary stock solution into a 100 mL Class A volumetric flask.

  • Dilution: Add the diluent to the flask to just below the calibration mark.

  • Equilibration and Volume Adjustment: Allow the solution to equilibrate to room temperature, then carefully add diluent to the calibration mark.

  • Homogenization: Stopper the flask and invert it at least 15-20 times.

  • Labeling: Label the flask with the necessary information. This working standard is now ready for use in constructing a calibration curve or for single-point calibration.

IV. Workflow Visualization

The following diagram illustrates the workflow for the preparation of analytical standard solutions of Mosapride Citrate.

G cluster_0 Primary Stock Solution Preparation cluster_1 Working Standard Preparation weigh 1. Weigh Mosapride Citrate Reference Standard transfer 2. Transfer to Volumetric Flask weigh->transfer dissolve 3. Add Solvent (e.g., Methanol) transfer->dissolve sonicate 4. Sonicate to Dissolve dissolve->sonicate adjust_vol_stock 5. Adjust to Final Volume sonicate->adjust_vol_stock homogenize_stock 6. Homogenize and Label adjust_vol_stock->homogenize_stock pipette 7. Pipette Aliquot of Stock Solution homogenize_stock->pipette Serial Dilution dilute 8. Transfer to New Volumetric Flask pipette->dilute adjust_vol_work 9. Dilute with Mobile Phase dilute->adjust_vol_work homogenize_work 10. Homogenize and Label adjust_vol_work->homogenize_work analysis Analytical Run (e.g., HPLC) homogenize_work->analysis Ready for Analysis

Caption: Workflow for the preparation of Mosapride Citrate analytical standards.

V. Trustworthiness and Self-Validation: Ensuring the Integrity of Your Standards

A protocol is only as reliable as the checks and balances integrated within it. The following are critical self-validation steps:

  • Visual Inspection: Always visually inspect solutions for any undissolved particulate matter or signs of precipitation. If observed, the solution should be discarded.

  • Solubility Confirmation: The choice of solvent should be based on established solubility data. If a new solvent is used, a solubility test should be performed.

  • Calibration Curve Linearity: When a series of working standards are prepared and analyzed, the resulting calibration curve should have a correlation coefficient (r²) of ≥ 0.999, indicating a strong linear relationship between concentration and response.[1][9]

  • Check Standards: Periodically, an independently prepared standard should be analyzed to verify the accuracy of the working standards.

  • Documentation: Meticulous record-keeping of all preparation steps, including weights, volumes, and dates, is essential for traceability and troubleshooting.

VI. Quantitative Data Summary

Table 2: Example Calibration Curve Concentrations for HPLC Analysis

Standard LevelConcentration (µg/mL)Example Preparation
10.5Dilute 0.5 mL of 100 µg/mL intermediate stock to 10 mL
22.0Dilute 0.2 mL of 1 mg/mL stock to 100 mL
35.0Dilute 0.5 mL of 1 mg/mL stock to 100 mL
410.0Dilute 1.0 mL of 1 mg/mL stock to 100 mL
520.0Dilute 2.0 mL of 1 mg/mL stock to 100 mL
630.0Dilute 3.0 mL of 1 mg/mL stock to 100 mL
Note: The linear range should be established and validated for the specific analytical method in use.[1]

Conclusion: A Foundation for Excellence in Analytical Chemistry

The preparation of accurate analytical standard solutions is a foundational skill in analytical chemistry that directly impacts the quality and reliability of research and development data. By following the detailed protocols and understanding the underlying scientific principles outlined in this guide, scientists can ensure the integrity of their analytical results for Mosapride Citrate. This commitment to precision and accuracy is fundamental to advancing pharmaceutical science and ensuring patient safety.

References

  • A validated RP-HPLC method for the determination of mosapride citrate in bulk drug samples and pharmaceutical formulations. (2002). PubMed. Available at: [Link]

  • Indirect Spectrofluorimetric Determination of Mosapride Citrate in Pharmaceutical Formulations. (n.d.). Semantic Scholar. Available at: [Link]

  • Development and validation of a liquid chromatographic method for determination of related-substances of mosapride citrate in bulk drugs and pharmaceuticals. (2004). PubMed. Available at: [Link]

  • Mosapride Citrate Powder. (n.d.). jpdb.nihs.go.jp. Available at: [Link]

  • Development and Validation of Spectrophotometric Methods for Determination of Mosapride Citrate in Pharmaceutical Dosage Forms. (n.d.). TSI Journals. Available at: [Link]

  • Development and validation of stability indicating RP-HPLC method for simultaneous determination of S (-) Pantoprazole and Mosapride Citrate in capsule dosage form. (n.d.). JOCPR. Available at: [Link]

  • Comparison and Determination of the Content of Mosapride Citrate by Different qNMR Methods. (2024). Semantic Scholar. Available at: [Link]

  • A Simple, Sensitive Spectrophotometric Determination of Mosapride in Pharmaceutical Preparations Using Novel Reagent. (2020). SciSpace. Available at: [Link]

  • Comparison and Determination of the Content of Mosapride Citrate by Different qNMR Methods. (2024). PMC. Available at: [Link]

  • Preparation and characterization of mosapride citrate inclusion complexes with natural and synthetic cyclodextrins. (n.d.). ResearchGate. Available at: [Link]

  • Method for detecting mosapride citrate and five key impurities in preparation of mosapride citrate. (2020). Patsnap Eureka. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Amide Coupling with 1-[(Diethylamino)carbonyl]piperidine-4-carboxylic acid

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and overcome low coupling yields when working with 1-[(diethylamino)carbonyl]piperi...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and overcome low coupling yields when working with 1-[(diethylamino)carbonyl]piperidine-4-carboxylic acid . This specific substrate presents unique steric and physicochemical challenges that often cause standard coupling protocols to fail.

Below, you will find a mechanistic diagnostic triage, an in-depth causality analysis (FAQ), quantitative reagent comparisons, and self-validating experimental protocols to ensure your synthesis succeeds.

Part 1: Mechanistic Diagnostic Triage

Before adjusting equivalents or temperatures, it is critical to understand the mechanistic pathway of your chosen coupling reagent. The diagram below illustrates why standard carbodiimides often lead to dead-end byproducts with this specific piperidine derivative.

ActivationPathways Acid 1-[(diethylamino)carbonyl] piperidine-4-carboxylic acid EDC EDC / HOBt Acid->EDC HATU HATU / DIPEA Acid->HATU SOCl2 SOCl2 Acid->SOCl2 O_Acyl O-Acylisourea EDC->O_Acyl HOAt_Ester HOAt Active Ester HATU->HOAt_Ester Acid_Chloride Acid Chloride SOCl2->Acid_Chloride N_Acyl N-Acylurea Byproduct (Dead End) O_Acyl->N_Acyl Slow Amine Attack Amide Target Amide Product O_Acyl->Amide Fast Attack HOAt_Ester->Amide Anchimeric Assistance Acid_Chloride->Amide High Electrophilicity

Mechanistic divergence of activation strategies highlighting the N-acylurea dead-end pathway.

Part 2: Knowledge Base & Causality Analysis (FAQ)

Q1: Why is my coupling yield so low (<20%) when using standard EDC/HOBt conditions? Causality: The piperidine-4-carboxylic acid core presents moderate steric hindrance due to the chair conformation of the ring. When activated by carbodiimides like EDC, the initial step forms an O-acylisourea intermediate. If your incoming amine is slightly hindered or electronically deactivated (e.g., an aniline), the rate of nucleophilic attack is severely reduced. This kinetic delay allows the O-acylisourea to undergo an irreversible [1,3]-sigmatropic rearrangement into a stable, unreactive N-acylurea byproduct[1]. This is a well-documented failure mode for sterically hindered substrates[2].

Q2: How does the N1-urea substitution affect the physical chemistry of the reaction? Causality: Unlike standard N-Boc or N-Fmoc protecting groups which are highly lipophilic, the 1-[(diethylamino)carbonyl] group is a tertiary urea. While it lacks an N-H hydrogen bond donor, the highly polarized urea carbonyl is a strong hydrogen bond acceptor. This often leads to aggregation or poor solvation in low-dielectric solvents like Dichloromethane (DCM), causing the activated complex to precipitate prematurely. Switching to a highly polar aprotic solvent like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) disrupts these intermolecular interactions and maintains reaction homogeneity.

Q3: What is the most reliable activation strategy for this specific molecule? Causality: For moderately hindered secondary aliphatic acids, uronium-based coupling reagents (e.g., HATU) or direct conversion to an acid chloride are the most robust strategies[3],[4]. HATU generates an HOAt-active ester, which benefits from anchimeric assistance (the nitrogen in the pyridine ring of HOAt hydrogen-bonds with the incoming amine, accelerating the attack)[4]. For extremely unreactive amines, converting the carboxylic acid to an acid chloride using thionyl chloride (SOCl 2​ ) completely bypasses the N-acylurea rearrangement risk and provides the highest possible electrophilicity[3].

Part 3: Quantitative Reagent Efficiency

To facilitate your experimental design, the following table summarizes the expected performance of various coupling strategies when reacting 1-[(diethylamino)carbonyl]piperidine-4-carboxylic acid with a sterically hindered or electron-deficient amine.

Coupling StrategyActivating ReagentIntermediate FormedRisk of N-AcylureaOptimal SolventExpected Yield Range
Carbodiimide EDC / HOBtO-AcylisoureaHigh DCM / DMF10% - 30%
Phosphonic T3P / PyridineMixed AnhydrideNoneEtOAc / DMF60% - 80%
Uronium HATU / DIPEAHOAt Active EsterNoneDMF / NMP65% - 85%
Acid Halide SOCl 2​ / DMF (cat.)Acid ChlorideNoneToluene / DCM80% - 95%
Part 4: Validated Experimental Protocols

Every protocol below is designed as a self-validating system . Do not proceed to subsequent steps without confirming the success of the intermediate phase.

Protocol A: Uronium-Mediated Coupling (HATU/DIPEA)

Best for general aliphatic amines and moderately hindered anilines.

  • Solvation: Dissolve 1-[(diethylamino)carbonyl]piperidine-4-carboxylic acid (1.0 equiv) in anhydrous DMF to achieve a 0.2 M concentration.

    • Causality: DMF is required to fully solubilize the highly polar N1-urea moiety and prevent premature precipitation.

  • Deprotonation: Add N,N-Diisopropylethylamine (DIPEA, 3.0 equiv).

    • Causality: Excess base ensures complete deprotonation of the carboxylic acid and neutralizes any amine hydrochloride salts introduced later.

  • Pre-activation: Cool the mixture to 0 °C and add HATU (1.2 equiv) portion-wise. Stir for 15 minutes.

    • Self-Validation Checkpoint: Withdraw a 5 µL aliquot of the reaction mixture and quench it into 100 µL of methanol containing 0.1% formic acid. Analyze via LC-MS. The complete disappearance of the starting acid mass and the appearance of the methyl ester confirms that the HOAt-active ester has successfully formed and is ready for aminolysis[4].

  • Coupling: Add the target amine (1.1 equiv). Warm the reaction to room temperature and stir for 4–12 hours. Monitor via LC-MS until the HOAt-ester is consumed.

  • Workup: Quench with saturated aqueous NaHCO 3​ . Extract with EtOAc. Wash the organic layer extensively with 5% aqueous LiCl (3x) to remove DMF and HOAt byproducts.

Protocol B: Acid Chloride Generation (Thionyl Chloride Route)

Best for extremely hindered or highly electron-deficient amines (e.g., substituted 2-aminopyridines). Adapted from validated scale-up routes for piperidine-4-carboxylic acids[3].

  • Chlorination: Suspend the carboxylic acid (1.0 equiv) in anhydrous toluene or chlorobenzene (0.5 M). Add thionyl chloride (SOCl 2​ , 1.5 equiv) and a catalytic amount of DMF (1 drop).

  • Heating: Heat the mixture to 50 °C for 1–2 hours.

    • Self-Validation Checkpoint: The conversion to the acid chloride is complete when the suspension transitions into a clear, homogeneous solution and the evolution of SO 2​ /HCl gas ceases. Do not proceed until optical clarity is achieved; unreacted solid acid will contaminate the final coupling[3].

  • Concentration: Remove excess SOCl 2​ and solvent under reduced pressure (rotary evaporation followed by high vacuum) to yield the crude acid chloride as an oil or semi-solid.

    • Causality: Complete removal of SOCl 2​ is mandatory to prevent it from competitively reacting with your target amine.

  • Coupling: Redissolve the acid chloride in anhydrous DCM. Cool to 0 °C. Add the target amine (1.1 equiv) followed dropwise by Triethylamine (2.5 equiv). Stir for 2 hours at room temperature, then perform a standard aqueous workup.

Part 5: References
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]

  • US12071423B2 - Processes and intermediate for the large-scale preparation of 2,4,6-trifluoro-N-[6-(1-methyl-piperidine-4-carbonyl)-pyridin-2-yl] Source: Google Patents URL:

  • Process optimization for acid-amine coupling: a catalytic approach Source: Growing Science URL:[Link]

Sources

Optimization

optimizing HPLC retention times for 1-(diethylcarbamoyl)piperidine-4-carboxylic acid analysis

Answering your request to create a technical support center for , here is a comprehensive guide structured as a series of troubleshooting guides and FAQs. Technical Support Center: Analysis of 1-(diethylcarbamoyl)piperid...

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Author: BenchChem Technical Support Team. Date: March 2026

Answering your request to create a technical support center for , here is a comprehensive guide structured as a series of troubleshooting guides and FAQs.

Technical Support Center: Analysis of 1-(diethylcarbamoyl)piperidine-4-carboxylic acid

A Senior Application Scientist's Guide to HPLC Method Optimization and Troubleshooting

Welcome to our dedicated technical guide for the HPLC analysis of 1-(diethylcarbamoyl)piperidine-4-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide a systematic approach to optimizing retention times and ensuring robust, reproducible results. As an acidic and polar molecule, this analyte requires careful control over chromatographic parameters, particularly mobile phase pH.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions when setting up an analytical method for this compound.

Q1: What is a good starting point for developing a reversed-phase HPLC method for 1-(diethylcarbamoyl)piperidine-4-carboxylic acid?

A typical starting point involves a C18 column and a gradient elution with an acidified mobile phase. The acid is critical for suppressing the ionization of the carboxylic acid group, which enhances retention.

  • Column: A standard C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a versatile first choice.

  • Mobile Phase A: Water with 0.1% Formic Acid or 0.1% Phosphoric Acid.

  • Mobile Phase B: Acetonitrile (ACN) or Methanol (MeOH).

  • Initial Gradient: A broad scouting gradient, such as 5% to 95% B over 10-15 minutes, can effectively determine the approximate elution conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection, typically in the range of 200-220 nm, as the analyte lacks a strong chromophore.

Q2: How does the mobile phase pH critically affect the retention time of this compound?

The retention of 1-(diethylcarbamoyl)piperidine-4-carboxylic acid is highly sensitive to mobile phase pH due to its carboxylic acid functional group. This behavior is governed by the principle of ion suppression.[1]

  • At High pH (e.g., pH > 5): The carboxylic acid group is deprotonated (ionized), carrying a negative charge. This makes the molecule more polar and significantly reduces its retention on a non-polar C18 stationary phase, leading to very short or no retention.[2][3]

  • At Low pH (e.g., pH < 3): The mobile phase has a high concentration of protons, which suppresses the ionization of the carboxylic acid. The analyte remains in its neutral, protonated form. This increases its hydrophobicity and, consequently, its retention time on the reversed-phase column.[1][4]

For robust and reproducible retention, it is recommended to set the mobile phase pH at least 1.5 to 2 pH units away from the analyte's pKa.[2][4][5]

Q3: My analyte has poor retention even with an acidic mobile phase. What type of HPLC column is best suited for this polar compound?

If retention is insufficient on a standard C18 column, it is likely due to the polar nature of the analyte. Several alternative column chemistries can improve the retention of polar compounds:

  • "Aqueous" C18 Columns (e.g., AQ-C18): These columns are specifically designed with a modified C18 phase that resists "dewetting" or "phase collapse" when using highly aqueous mobile phases (up to 100% water).[6] This allows you to decrease the organic solvent percentage to very low levels to increase retention.[6][7]

  • Polar-Embedded Columns: These columns have a polar group (e.g., amide, carbamate) embedded in the alkyl chain. This provides an alternative interaction mechanism and improves peak shape for polar analytes.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for very polar compounds that are not retained in reversed-phase. It utilizes a polar stationary phase and a mobile phase rich in organic solvent.

Q4: My peak shape is poor (significant tailing or fronting). What is the likely cause?

Poor peak shape is often related to secondary interactions or improper mobile phase conditions.

  • Peak Tailing: For an acidic compound, tailing can occur if the mobile phase pH is too close to the analyte's pKa, causing a mixed population of ionized and non-ionized forms. It can also result from unwanted interactions between the analyte and active sites (free silanols) on the silica backbone of the column. Lowering the mobile phase pH further (e.g., to pH 2.5) often resolves this by ensuring complete ion suppression.[1]

  • Peak Fronting: This is typically a sign of column overload. Try reducing the sample concentration or injection volume.

Section 2: Troubleshooting Guide for Retention Time Issues

This guide provides a systematic approach to diagnosing and resolving common retention time problems.

Problem: My retention time is too short (analyte elutes near the void volume).

Potential Cause Explanation & Solution
Mobile Phase Too Strong The percentage of organic solvent (ACN or MeOH) is too high, causing the analyte to elute quickly. Solution: Decrease the percentage of the organic solvent in your mobile phase. For isocratic methods, reduce the percentage. For gradient methods, lower the starting percentage or make the gradient shallower.[7][8]
Incomplete Ion Suppression The mobile phase pH is not low enough to fully protonate the carboxylic acid group, making the analyte too polar. Solution: Lower the mobile phase pH by using a stronger acid or a higher concentration (e.g., switch from 0.1% Formic Acid to 0.1% Phosphoric Acid). Ensure the pH is at least 2 units below the analyte's pKa.[4]
Inappropriate Column Chemistry A standard C18 column may not be sufficiently retentive for this polar analyte. Solution: Switch to an "aqueous" compatible C18 column or a more retentive phase as described in FAQ Q3.[6]
High Flow Rate A faster flow rate reduces the time the analyte spends interacting with the stationary phase. Solution: Reduce the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min). This can increase retention and improve resolution.[7][9]

Problem: My retention time is drifting or inconsistent between injections.

Retention time drift is a common but frustrating issue. The first step is to determine if the drift is systematic or random. Calculate the retention time change ratio for all peaks; if the ratio is constant, the issue is likely related to the flow rate. If it changes randomly, it points to a chemical or temperature-related problem.[10]

Potential Cause Diagnosis & Solution
Temperature Fluctuations The laboratory temperature is changing, affecting elution times. Even a 1°C change can alter retention by 1-2%.[11] Solution: Use a column oven to maintain a constant, stable temperature.
Insufficient Column Equilibration The column is not fully equilibrated with the mobile phase before injection, especially when changing mobile phases or after the system has been idle.[12] Solution: Flush the column with at least 10-20 column volumes of the mobile phase before starting the analysis. This is especially critical for mobile phases containing additives like ion-pairing reagents.[12]
Mobile Phase Issues The mobile phase may be degrading, changing pH, or evaporating. Volatile modifiers like formic acid can evaporate from the reservoir over time, causing a gradual pH shift and retention drift.[5][13] Solution: Prepare fresh mobile phase daily. Keep reservoirs capped to minimize evaporation. If using online mixing, ensure the degasser and pump proportioning valves are working correctly.[11][13]
Flow Rate Instability Worn pump seals, faulty check valves, or small leaks can cause the flow rate to be inconsistent.[10][11] This usually causes all peaks to drift proportionally. Solution: Check for leaks, especially around fittings (look for salt deposits if using buffers).[13] Purge the pump to remove air bubbles. If the problem persists, perform pump maintenance (e.g., replace seals and check valves).[5]
Column Contamination or Degradation The column may be contaminated with strongly retained sample components or is nearing the end of its life. This often leads to gradually increasing backpressure and peak tailing along with retention drift.[5][12] Solution: Flush the column with a strong solvent (e.g., 100% ACN or isopropanol). If this fails, replace the column.

Section 3: Experimental Protocols

Protocol 1: Step-by-Step Method Development for 1-(diethylcarbamoyl)piperidine-4-carboxylic acid

  • Objective: To develop a robust, reproducible reversed-phase HPLC method.

  • Initial Setup:

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detector: UV at 210 nm.

  • Step 1: Scouting Gradient:

    • Run a fast, broad gradient from 5% to 95% B over 10 minutes.

    • Purpose: To determine the approximate organic solvent percentage required to elute the analyte and to see if any impurities are present.

  • Step 2: pH Optimization:

    • Based on the scouting run, prepare two mobile phases at different pH values (e.g., 0.1% Formic Acid, pH ~2.7 and 0.1% Phosphoric Acid, pH ~2.1).

    • Run a quick gradient on each to observe the change in retention and peak shape. Select the pH that provides the best retention and sharpest peak.

  • Step 3: Gradient Optimization:

    • Using the optimal pH, design a focused gradient around the elution percentage found in Step 1. For example, if the peak eluted at 40% B, design a gradient like 20% to 60% B over 15 minutes.

    • Goal: To achieve a retention factor (k) between 2 and 10 and ensure good resolution from any impurities.[8]

  • Step 4: Isocratic vs. Gradient:

    • If the separation can be achieved with a narrow gradient, an isocratic method may be preferable for simplicity and robustness. Use the mobile phase composition at the apex of the peak in the optimized gradient run as a starting point for the isocratic method.

  • Step 5: System Suitability:

    • Once the method is finalized, perform at least five replicate injections of a standard.

    • Acceptance Criteria: The relative standard deviation (RSD) for retention time should be < 1%, and for peak area should be < 2%.

Section 4: Data Summaries & Visual Workflows

Data Tables

The following tables illustrate the expected impact of key parameters on retention time (RT).

Table 1: Effect of Mobile Phase Acetonitrile Percentage on Retention Time (Isocratic)

% Acetonitrile (ACN)Expected Retention Time (min)Observation
50%~2.5Low retention, risk of co-elution with void.
30%~5.0Moderate retention, likely in an optimal range.
10%~12.0Strong retention, longer run time.

Table 2: Effect of Mobile Phase pH on Retention Time and Peak Shape

Mobile Phase ModifierApproximate pHExpected Retention TimeExpected Peak Shape
None (Neutral Water)~7.0Very Short (< 1 min)Poor (Tailing/Broad)
0.1% Formic Acid~2.7ModerateGood
0.1% Phosphoric Acid~2.1LongestExcellent
Visual Workflows (Graphviz)

hplc_optimization_workflow start Start: Define Goals (Analyte, Matrix) col_select Select Column (Start with C18) start->col_select mp_select Select Mobile Phase (ACN/Water + Acid) col_select->mp_select scout Run Scouting Gradient (5-95% B) mp_select->scout eval_scout Evaluate Retention? scout->eval_scout eval_scout->col_select No, poor retention ph_opt Optimize pH (e.g., Formic vs. Phos. Acid) eval_scout->ph_opt Yes grad_opt Optimize Gradient (Slope and Range) ph_opt->grad_opt iso_check Convert to Isocratic? grad_opt->iso_check isocratic Develop Isocratic Method iso_check->isocratic Yes fine_tune Fine-Tune Parameters (Temp, Flow Rate) iso_check->fine_tune No isocratic->fine_tune validate Perform System Suitability & Validation fine_tune->validate end Final Method validate->end

Caption: Workflow for systematic HPLC method optimization.

retention_troubleshooting start Problem: Retention Time Drift check_ratio Calculate RT Ratio for all peaks. Is it constant? start->check_ratio flow_issue Flow Rate Issue check_ratio->flow_issue Yes chem_issue Chemical/Temp Issue check_ratio->chem_issue No (Random) check_leaks Check for Leaks (fittings, seals) flow_issue->check_leaks check_pump Check Pump (seals, check valves, degasser) check_leaks->check_pump check_temp Check Temperature (Use Column Oven) chem_issue->check_temp check_mp Check Mobile Phase (Freshly prepare, cap bottle) check_temp->check_mp check_equil Check Equilibration (Flush 10-20 column volumes) check_mp->check_equil check_col Check Column (Contamination, Age) check_equil->check_col

Sources

Troubleshooting

preventing degradation of 1-[(diethylamino)carbonyl]piperidine-4-carboxylic acid during long-term storage

Welcome to the technical support center for 1-[(diethylamino)carbonyl]piperidine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 1-[(diethylamino)carbonyl]piperidine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound. Here, we provide in-depth scientific explanations, actionable protocols, and troubleshooting advice based on established principles of chemical stability.

Compound Profile & Intrinsic Stability Considerations

1-[(diethylamino)carbonyl]piperidine-4-carboxylic acid is a bifunctional molecule featuring a tertiary amide and a carboxylic acid attached to a piperidine scaffold. Understanding these functional groups is key to predicting and preventing degradation.

  • Tertiary Amide: The N,N-diethylamide group is generally robust. Unlike primary and secondary amides, it lacks an N-H bond, making it less susceptible to certain enzymatic or oxidative pathways. However, it is not inert and can undergo hydrolysis under strong acidic or basic conditions, although this typically requires more forcing conditions than for primary or secondary amides[1].

  • Carboxylic Acid: The carboxylic acid moiety imparts polarity and can participate in acid-base reactions. While generally stable, its presence can influence the overall hygroscopicity of the material.

  • Piperidine Ring: The saturated heterocyclic piperidine ring is susceptible to oxidation, particularly at the nitrogen atom and adjacent carbons[2][3]. This can be initiated by atmospheric oxygen, light, or trace metal impurities[3].

Based on this structure, the primary degradation pathways of concern during long-term storage are hydrolysis of the amide bond and oxidation of the piperidine ring.

Understanding the Degradation Pathways

To effectively prevent degradation, it is crucial to understand the chemical mechanisms driving it.

Hydrolytic Degradation

Hydrolysis is the cleavage of a chemical bond by the addition of water. For this compound, the tertiary amide bond is the primary site of hydrolytic attack.

  • Mechanism: The reaction involves the nucleophilic attack of a water molecule on the carbonyl carbon of the amide. This process is slow under neutral conditions but can be catalyzed by acid or base[4][5][6].

    • Acid-Catalyzed: Protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic and susceptible to attack by water.

    • Base-Catalyzed: Direct attack by a hydroxide ion on the carbonyl carbon forms a tetrahedral intermediate, which then collapses.

  • Degradation Products: Hydrolysis would cleave the amide bond, yielding piperidine-4-carboxylic acid and diethylamine.

Oxidative Degradation

Oxidation involves the loss of electrons and can be a significant issue for piperidine-containing compounds.

  • Mechanism: The piperidine ring can be oxidized by atmospheric oxygen, a process that can be accelerated by light (photo-oxidation), elevated temperatures, or the presence of catalytic metal ions[3]. The nitrogen atom and the carbons alpha to it are particularly vulnerable[7][8][9][10].

  • Degradation Products: Oxidation can lead to a variety of products, including:

    • Piperidine N-oxide: Direct oxidation of the tertiary nitrogen atom in the ring[3].

    • Imines and Ring-Opening Products: More extensive oxidation can cause cleavage of the piperidine ring, leading to the formation of aldehydes, ketones, or other carboxylic acids[3].

The following diagram illustrates the two primary degradation pathways for consideration.

G cluster_0 Primary Degradation Pathways cluster_1 Hydrolysis cluster_2 Oxidation parent 1-[(diethylamino)carbonyl] piperidine-4-carboxylic acid hydrolysis_product1 Piperidine-4-carboxylic acid parent->hydrolysis_product1 + H₂O (catalyzed by acid/base) hydrolysis_product2 Diethylamine parent->hydrolysis_product2 + H₂O (catalyzed by acid/base) oxidation_product1 N-Oxide Derivatives parent->oxidation_product1 + [O] (O₂, light, heat, metals) oxidation_product2 Ring-Opened Products (Aldehydes, Ketones, etc.) oxidation_product1->oxidation_product2 Further Oxidation

Caption: Potential degradation pathways for the target compound.

Recommended Long-Term Storage Protocols

The goal of a long-term storage strategy is to mitigate the environmental factors that accelerate the degradation pathways described above: moisture, oxygen, heat, and light.

ParameterRecommended ConditionRationale
Temperature ≤ -20°C (Freezer) Reduces the rate of all chemical reactions, including hydrolysis and oxidation, significantly prolonging shelf life[3][11].
Atmosphere Inert Gas (Argon or Nitrogen) Displaces atmospheric oxygen, directly inhibiting oxidative degradation pathways[3][11].
Moisture Store with a Desiccant Minimizes available water, thereby slowing the rate of amide hydrolysis[12]. The compound should be stored in a tightly sealed container.
Light Amber Glass Vial / Opaque Container Protects the compound from light, preventing photo-oxidative degradation[3][11].
Form Solid (Lyophilized Powder) Storing the compound as a dry solid rather than in solution minimizes solvent-mediated degradation and microbial growth.
Step-by-Step Storage Procedure:
  • Ensure the compound is in a dry, solid form. If received in a solvent, it should be carefully dried or lyophilized.

  • Place the solid into a clean, dry amber glass vial.

  • Place the vial into a larger, sealable container or bag that also contains a desiccant pouch.

  • Purge the container with an inert gas like argon or nitrogen for 1-2 minutes to displace air.

  • Seal the container tightly.

  • Label the container clearly with the compound name, date, and storage conditions.

  • Place the sealed container in a freezer set to -20°C or lower.

Troubleshooting Guide & FAQs

This section addresses common issues encountered by researchers during the storage and handling of 1-[(diethylamino)carbonyl]piperidine-4-carboxylic acid.

Q1: I've stored my compound at 4°C for a year and now my experimental results are inconsistent. What could be the cause?

A1: While 4°C (refrigeration) slows degradation, it may not be sufficient to halt it completely over a year. The two most likely causes are:

  • Slow Hydrolysis: If the container was not perfectly sealed or if the compound was not completely dry, moisture could have slowly hydrolyzed the amide bond.

  • Oxidation: If the compound was stored under a normal atmosphere, slow oxidation of the piperidine ring could have occurred, even at 4°C[3]. Troubleshooting Step: You should re-analyze the purity of your compound using a stability-indicating method like HPLC-UV or LC-MS to check for the appearance of new peaks corresponding to degradation products[13].

Q2: My white, powdered compound has developed a yellowish or brownish tint after storage. Is it still usable?

A2: A change in color is a strong indicator of chemical degradation, often related to oxidation[3]. The colored impurities may or may not interfere with your experiment, but the purity of the stock is compromised. It is highly recommended to re-purify the compound or use a fresh batch. Storing under an inert atmosphere and protected from light is critical to prevent this[11].

Q3: I dissolve my compound in a protic solvent (like methanol or water) for stock solutions. What is the maximum recommended storage time for these solutions?

A3: Stock solutions, especially in protic or aqueous solvents, are much more prone to degradation than the solid compound.

  • Aqueous/Methanol Solutions: These should be considered short-term storage options only. It is best practice to prepare them fresh for each experiment[13]. If storage is unavoidable, they should be stored at ≤ -20°C for no more than 1-2 weeks.

  • Aprotic Solvents (DMSO, DMF): Solutions in high-purity, anhydrous aprotic solvents are generally more stable. However, even these solvents can absorb atmospheric moisture. Store them desiccated at ≤ -20°C and use within a few weeks to a month.

Q4: How do I know if my analytical method is "stability-indicating"?

A4: A stability-indicating method is an analytical procedure that can accurately quantify the active ingredient without interference from its degradation products, impurities, or excipients[14]. For HPLC, this means that the peak for the parent compound should be well-resolved from any new peaks that appear as the compound degrades. To validate this, you must perform forced degradation (stress testing) studies, where the compound is intentionally exposed to harsh conditions (e.g., acid, base, peroxide, heat, light) to generate degradation products[15][16].

Analytical Methods for Stability Assessment

Verifying the integrity of your compound requires robust analytical methods. High-Performance Liquid Chromatography (HPLC) is the most common technique for purity assessment and stability testing[16].

Protocol: HPLC Method for Purity and Stability Testing

This protocol provides a general starting point. Method optimization will be required for your specific instrumentation and requirements.

  • Instrumentation: An HPLC system with a UV detector (or PDA) and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)[17].

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Acetonitrile

  • Gradient Elution: A linear gradient from 5% B to 95% B over 15-20 minutes is a good starting point to ensure separation of the polar parent compound from potentially more non-polar or polar degradants.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: Monitor at multiple wavelengths (e.g., 210 nm, 220 nm) to ensure all components are detected.

  • Sample Preparation: Accurately weigh and dissolve the compound in a suitable diluent (e.g., 50:50 water:acetonitrile) to a known concentration (e.g., 1 mg/mL).

  • Analysis: Inject a known volume (e.g., 10 µL) and record the chromatogram. Purity can be calculated based on the relative peak area of the parent compound compared to the total area of all peaks. A decrease in the main peak's area and the appearance of new peaks over time indicate degradation[13].

The following workflow diagram outlines the process for conducting a long-term stability study.

G cluster_pull_points Stability Pull Points start Start: Receive/Synthesize Compound Batch initial_analysis Time Point 0: Perform Initial Analysis (HPLC, LC-MS, Appearance) start->initial_analysis storage_setup Aliquot and Store Samples Under Defined Conditions (-20°C, Inert Gas, Dark) initial_analysis->storage_setup tp1 Time Point 1 (e.g., 3 Months) storage_setup->tp1 analysis Analyze Pulled Sample (HPLC, LC-MS, Appearance) tp1->analysis tp2 Time Point 2 (e.g., 6 Months) tp2->analysis tp3 Time Point 'n' (e.g., 12, 24 Months) tp3->analysis data_eval Evaluate Data: Compare to T=0 (Purity, Impurity Profile) analysis->data_eval decision Does data meet specifications? data_eval->decision end_pass End Study or Continue to Next Time Point decision->end_pass Yes end_fail End Study: Determine Shelf-Life / Investigate Failure decision->end_fail No end_pass->tp2 end_pass->tp3

Caption: Workflow for a long-term compound stability study.

References

  • Arkivoc. A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles.
  • Biosynce Blog. (2025, July 29). Under what conditions does piperidine decompose?.
  • BenchChem.
  • ICH. (2025, April 30). ICH Q1 guideline on stability testing of drug substances and drug products.
  • AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials.
  • PMC.
  • Slideshare. (2024). Ich guidelines for stability studies 1.
  • European Medicines Agency (EMA). (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products.
  • ACS Publications. (2024, March 29). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A.
  • ICH. (2010, February 2). Q1A(R2) Guideline.
  • BenchChem.
  • Stability Tips. (2026, February 28).
  • ResearchGate. Reaction pathways for degradation of 1 by piperidine in all ionic liquids, DMSO and MeCN.
  • Figshare. (2024, March 29). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A.
  • ResearchGate. (2024).
  • Chemguide. The hydrolysis of amides.
  • Fiveable. (2025, August 15). Hydrolysis of Amides: Organic Chemistry II Study Guide.
  • ACS Publications. (2023, February 28). Selective Hydrolysis of Primary and Secondary Amides Enabled by Visible Light. Organic Letters.
  • ScienceDirect. Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture.
  • ASM Journals. (2023, October 24). Biodegradation of the methylenedioxyphenyl group in piperine and its derivatives: discovery of a novel methylenetransferase in an actinomycete. Applied and Environmental Microbiology.
  • OrgoSolver. Amide Hydrolysis (Acid or Base) to Carboxylic Acids and Amines.
  • ResearchGate. (2015, November 26). What are stabilizers for amides, imides and amines for their long time storage?.
  • MDPI. (2019, October 21).
  • BenchChem. A Comparative Guide to Analytical Methods for the Quantification of (4-Benzyl-piperidin-1-yl)-acetic acid.
  • Khan Academy. Relative stability of amides, esters, anhydrides, and acyl chlorides.
  • MilliporeSigma. Piperidine-4-carboxylic acid.
  • ACS Publications. (2015, July 7). Synthesis of Biologically Active Piperidine Metabolites of Clopidogrel: Determination of Structure and Analyte Development. The Journal of Organic Chemistry.
  • BOC Sciences. 1-Boc-piperidine-4-Fmoc-amino-4-carboxylic acid.
  • IntechOpen. (2020, September 14).
  • ResearchGate. (1990).
  • Chem-Impex. 1-Boc-4-aminopiperidine-4-carboxylic acid.
  • Royal Society of Chemistry. Piperidines ESI-revised3.
  • ChemicalBook. (2025, July 4). 4-(Boc-amino)-1-(Fmoc-piperidinyl)-4-carboxylic Acid.
  • Wikipedia. Isonipecotic acid.
  • Sigma-Aldrich. 1-(Ethoxycarbonyl)piperidine-4-carboxylic acid.

Sources

Optimization

Technical Support Center: Troubleshooting Aqueous Solubility for CAS 188854-42-4

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the in vitro behavior of functionalized heterocycles.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the in vitro behavior of functionalized heterocycles. CAS 188854-42-4 (1-[(Diethylamino)carbonyl]piperidine-4-carboxylic acid) is a highly valuable building block, but its amphiphilic nature—combining a lipophilic diethylamino-carbonyl-piperidine core with an ionizable carboxylic acid—requires precise handling.

This guide provides mechanistic troubleshooting, quantitative data, and self-validating protocols to ensure robust, reproducible assay conditions.

Section 1: Mechanistic FAQs & Troubleshooting

Q1: I am observing cloudiness when I dilute my 10 mM DMSO stock of CAS 188854-42-4 directly into my assay buffer. Why is this happening? A1: You are experiencing "solvent-shift nucleation." When a concentrated DMSO stock is pipetted directly into an aqueous medium, the DMSO rapidly diffuses into the bulk water faster than the compound can disperse. This strips the compound of its solvation shell, creating a localized zone of transient supersaturation. Driven by hydrophobic interactions, the lipophilic piperidine core aggregates into colloidal micro-precipitates before it can properly interact with the water molecules[1]. To prevent this, avoid direct high-ratio dilutions (e.g., 1:1000 in a single step) and utilize an intermediate dilution strategy.

Q2: How does the pH of my buffer impact the solubility of this specific compound? A2: CAS 188854-42-4 contains a carboxylic acid moiety at the 4-position of the piperidine ring. The pKa of similar piperidine-4-carboxylic acid derivatives typically falls between 4.5 and 5.0[2]. According to the Henderson-Hasselbalch equation, the aqueous solubility of an ionizable acidic drug is strictly pH-dependent[3]. At a pH below its pKa (e.g., in unbuffered water where the acid itself lowers the pH), the compound exists primarily in its protonated, unionized state (R-COOH), which is highly lipophilic and insoluble. At physiological pH (7.4), >99% of the compound is deprotonated into the carboxylate anion (R-COO⁻), which readily forms ion-dipole interactions with water, drastically increasing solubility.

Q3: Can I just heat the buffer to dissolve the precipitate? A3: Heating provides thermal energy to overcome the lattice energy of the precipitate, artificially inflating the kinetic solubility. However, once the assay plate cools back to 37°C or room temperature, the solution will become supersaturated and the compound will slowly crash out over the course of your experiment. This leads to shifting baseline readouts and irreproducible IC50 values. You must achieve thermodynamic solubility by adjusting the solvent system or pH, rather than relying on temperature.

Section 2: Quantitative Data & Solubility Profiles

To guide your experimental design, the following table summarizes the theoretical solubility behavior of CAS 188854-42-4 under various common in vitro assay conditions.

Buffer System / ConditionpH LevelDominant Ionization StateExpected Solubility LimitRisk of Precipitation
Unbuffered Ultra-Pure Water~4.0 - 5.5Protonated (R-COOH)< 50 µMHigh (Auto-acidification)
50 mM Acetate Buffer5.0Mixed (~50% R-COO⁻)~100 - 250 µMModerate
50 mM HEPES / PBS7.4Deprotonated (R-COO⁻)> 1 mMLow
Direct 1:100 DMSO Dilution7.4Deprotonated (R-COO⁻)Variable (Kinetic limit)High (Solvent-shift)
Stepwise DMSO Dilution7.4Deprotonated (R-COO⁻)> 1 mMLow
Section 3: Standardized Protocol for Aqueous Solvation

To ensure a self-validating system, follow this methodology. It prevents transient supersaturation and includes a turbidimetric quality control step to guarantee the absence of nano-precipitates.

Protocol: Stepwise Dilution and Turbidimetric Validation

  • Stock Preparation: Prepare a 10 mM stock solution of CAS 188854-42-4 in anhydrous DMSO. Vortex until optically clear.

  • Buffer Verification: Ensure your target aqueous assay buffer (e.g., PBS or HEPES) is strongly buffered at pH 7.4 to resist the acidic shift caused by the addition of the compound. Pre-warm the buffer to 37°C.

  • Intermediate Dilution: Create a 1 mM intermediate solution by adding 10 µL of the 10 mM DMSO stock to 90 µL of a 50% DMSO / 50% Buffer mixture. Causality: This steps down the solvent polarity gradually, preventing sudden hydrophobic collapse.

  • Final Working Solution: Add the intermediate solution dropwise to the pre-warmed assay buffer while continuously vortexing to reach your final desired concentration (e.g., 10 µM). The final DMSO concentration should be ≤ 1%.

  • Self-Validation (Turbidimetric Assay): Before adding the solution to your biological assay, transfer 100 µL to a clear 96-well plate and measure the absorbance at 620 nm using a microplate reader. A baseline shift or elevated absorbance compared to a blank buffer control indicates colloidal precipitation[4]. If the absorbance is zero, the compound is fully dissolved.

Section 4: Visualizations of Solvation Dynamics

Workflow A 10 mM DMSO Stock (CAS 188854-42-4) B Intermediate Dilution (1 mM in 50% DMSO) A->B Dilute 1:10 D Slow Addition with Continuous Vortexing B->D Dropwise C Pre-warmed Assay Buffer (pH 7.4, 50 mM HEPES) C->D Base medium E Final Working Solution (≤ 100 µM, ≤ 1% DMSO) D->E Homogenize F Validation: Absorbance at 620 nm (Target: 0) E->F Turbidimetric QC

Workflow for intermediate dilution of DMSO stocks to prevent transient supersaturation.

Pathway A CAS 188854-42-4 (Solid/DMSO Stock) B Low pH Buffer (< 5.0) Protonated State (R-COOH) A->B Added to acidic medium C Physiological pH (7.4) Deprotonated State (R-COO⁻) A->C Added to neutral/basic medium D Precipitation / Aggregation (Low Aqueous Solubility) B->D Lipophilic aggregation E Complete Solvation (High Aqueous Solubility) C->E Ion-dipole interactions D->C pH Adjustment (NaOH)

Mechanistic pathway of pH-dependent ionization and its effect on aqueous solubility.

References
  • Source: nih.
  • Source: nih.
  • Source: acs.
  • Source: tandfonline.

Sources

Troubleshooting

resolving co-elution issues in LC-MS analysis of 1-(diethylcarbamoyl)piperidine-4-carboxylic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this advanced troubleshooting guide specifically for researchers and drug development professionals facing chromatographic chall...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this advanced troubleshooting guide specifically for researchers and drug development professionals facing chromatographic challenges with 1-(diethylcarbamoyl)piperidine-4-carboxylic acid (CAS: 188854-42-4).

Because this molecule features a carboxylic acid moiety and a diethylcarbamoyl-substituted piperidine ring, its piperidine nitrogen is part of a urea-like system and is not basic . The molecule behaves strictly as a weak acid (pKa ~4.5). This chemical reality dictates its behavior in liquid chromatography-mass spectrometry (LC-MS) workflows, making it highly susceptible to void-volume co-elution and negative-mode ion suppression.

Below, you will find mechanistically grounded strategies, quantitative troubleshooting matrices, and self-validating protocols to resolve these issues.

Part 1: Quantitative Troubleshooting Matrix

Before adjusting your instrument, use this matrix to diagnose the root cause of your co-elution based on your quantitative data.

Symptom / IssueMechanistic CausalityPrimary Resolution StrategyExpected S/N Gain
Early Elution (Rt < 2 min) Analyte is deprotonated (COO⁻) at neutral pH, losing affinity for the hydrophobic C18 stationary phase.Lower mobile phase pH to 2.5 using 0.1% Formic Acid to neutralize the molecule.2x – 5x
Peak Shouldering / Splitting Partial co-elution of an isobaric interference or closely related metabolite (not a physical column defect).Switch to a Biphenyl column for orthogonal π-π selectivity.3x – 10x
Severe Signal Suppression Co-eluting phospholipids/salts outcompete the analyte for charge in the ESI source.Implement Weak Anion Exchange (WAX) Solid Phase Extraction (SPE).10x – 50x
High Background Noise Poor ionization efficiency in negative ESI mode amidst heavy matrix.Chemical derivatization (e.g., EDC coupling) to shift to positive ESI mode.> 100x

Part 2: Deep-Dive FAQs (Troubleshooting & Causality)

Q1: My analyte elutes in the void volume and co-elutes with heavy matrix components. How do I increase retention without sacrificing MS sensitivity? A1: The root cause is the ionization state of the carboxylic acid. With a pKa of approximately 4.5, running a mobile phase near neutral pH (e.g., unbuffered water) leaves the molecule as a highly polar anion (COO⁻). This prevents partitioning into the C18 stationary phase. The Fix: You must control the pH to stabilize retention. Lower the aqueous mobile phase pH to at least 2 units below the pKa (e.g., pH 2.5) using 0.1% Formic Acid. This protonates the carboxylate into its neutral state (COOH), drastically increasing its hydrophobicity and[1].

Q2: I have optimized the gradient, but I still see peak shouldering. Is my column degrading? A2: If the shouldering is isolated to 1-(diethylcarbamoyl)piperidine-4-carboxylic acid and not affecting all peaks in your chromatogram, it is not a physical column defect (like a collapsed frit). Instead, it indicates the partial co-elution of an isobaric interference[2]. The Fix: Standard C18 columns rely solely on hydrophobic dispersion forces. Switch to a Biphenyl column . The biphenyl phase provides orthogonal selectivity via π-π interactions with the amide/urea backbone of the diethylcarbamoyl group, effectively separating your target from aliphatic matrix interferences.

Q3: My analyte is well-retained, but I am still experiencing massive signal suppression in negative ESI. What is the ultimate workaround? A3: When analytes elute in a dense matrix region, compensating with an internal standard is often inadequate because[3]. If LC optimization is exhausted, chemical derivatization is the gold standard. The Fix: Carboxylic acids can be derivatized using EDC and agents like [4] or[5]. This neutralizes the acidic moiety to increase reversed-phase retention, introduces a basic nitrogen to shift detection to highly sensitive positive ESI, and alters the precursor m/z to instantly bypass isobaric co-elution.

Part 3: Visualizations & Workflows

G Start Co-elution & Signal Suppression CheckRet Is Rt < 2 min? (Void Volume) Start->CheckRet FixRet Decrease pH to < 3.0 (Protonate Acid) CheckRet->FixRet Yes CheckMatrix Isobaric or Matrix? CheckRet->CheckMatrix No FixMatrix Change to Biphenyl Column CheckMatrix->FixMatrix Matrix SamplePrep Derivatization or WAX SPE CheckMatrix->SamplePrep Isobaric

LC-MS Co-Elution Troubleshooting Decision Tree for Acidic Analytes.

SPE Load 1. Load Sample (pH > 6) Bind 2. Ionic Binding (COO- to WAX) Load->Bind Wash 3. Wash (100% MeOH) Bind->Wash Elute 4. Elute (MeOH + 2% FA) Wash->Elute

Weak Anion Exchange (WAX) SPE Mechanism for Carboxylic Acid Isolation.

Part 4: Verified Experimental Protocols

Protocol A: Weak Anion Exchange (WAX) SPE Clean-up

Mechanism: WAX sorbents contain a positively charged amine. By loading the sample at a high pH, the carboxylic acid is negatively charged and binds ionically. This allows aggressive organic washing to remove co-eluting lipids before eluting the target with an acidic solvent.

  • Condition: Pass 1 mL Methanol (MeOH), followed by 1 mL LC-MS grade Water through the WAX cartridge.

  • Load: Dilute 200 µL of plasma/matrix with 200 µL of 2% Ammonium Hydroxide (NH₄OH). Load onto the cartridge. (Self-validation: The high pH ensures the analyte is 100% ionized as COO⁻).

  • Wash 1 (Salts): Pass 1 mL of 5% NH₄OH in Water.

  • Wash 2 (Lipids/Neutrals): Pass 1 mL of 100% MeOH. (Self-validation: The analyte remains locked to the sorbent via ionic bonds, while co-eluting phospholipids are washed away).

  • Elute: Pass 1 mL of MeOH containing 2% Formic Acid. (Self-validation: The acid neutralizes the analyte to COOH, breaking the ionic bond for elution).

  • Reconstitute: Evaporate under N₂ and reconstitute in initial mobile phase conditions.

Protocol B: EDC-Mediated Derivatization

Mechanism: Converts the problematic carboxylic acid into a highly responsive, hydrophobic amide.

  • Reagent Prep: Prepare 50 mM 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 50 mM phenylenediamine in Acetonitrile.

  • Reaction: Mix 50 µL of the extracted sample with 20 µL EDC and 20 µL phenylenediamine.

  • Incubation: Vortex and incubate at 40°C for 30 minutes.

  • Quench: Add 10 µL of 5% Formic Acid to stop the reaction. Inject directly into the LC-MS (Positive ESI mode).

References

  • Title: Control pH During Method Development for Better Chromatography Source: Agilent Technologies URL: [Link]

  • Title: Essentials of LC Troubleshooting, Part III: Those Peaks Don't Look Right Source: Chromatography Online URL: [Link]

  • Title: Interference Testing and Mitigation in LC-MS/MS Assays Source: Association for Diagnostics & Laboratory Medicine (myADLM) URL: [Link]

  • Title: An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids Source: MDPI URL: [Link]

  • Title: Selective Profiling of Carboxylic Acid in Crude Oil by Halogen Labeling Combined with Liquid Chromatography and High-Resolution Mass Spectrometry Source: ACS Publications URL: [Link]

Sources

Optimization

Technical Support Center: Catalyst Optimization for 1-[(diethylamino)carbonyl]piperidine-4-carboxylic Acid Functionalization

Welcome to the technical support guide for the functionalization of 1-[(diethylamino)carbonyl]piperidine-4-carboxylic acid. This document is designed for researchers, medicinal chemists, and process development scientist...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the functionalization of 1-[(diethylamino)carbonyl]piperidine-4-carboxylic acid. This document is designed for researchers, medicinal chemists, and process development scientists who are looking to optimize the catalytic conditions for modifying this versatile piperidine scaffold. Here, we address common challenges and provide practical, field-tested solutions in a direct question-and-answer format.

Section 1: Frequently Asked Questions (FAQs)

This section tackles the most common inquiries regarding the functionalization of this specific carboxylic acid, focusing on the critical choice of catalysts for amide bond formation and esterification.

Q1: What are the primary methods for functionalizing 1-[(diethylamino)carbonyl]piperidine-4-carboxylic acid?

The most common and synthetically valuable functionalization targets the carboxylic acid moiety. The two primary transformations are:

  • Amide Bond Formation: Coupling the carboxylic acid with a primary or secondary amine. This is the most prevalent modification, often used to explore structure-activity relationships (SAR) in drug discovery by introducing diverse amine fragments. This reaction requires the activation of the carboxylic acid, a process heavily reliant on the choice of coupling agent and additives.[1]

  • Esterification: Reacting the carboxylic acid with an alcohol. This is typically achieved under acidic conditions or by using coupling agents similar to those in amide synthesis.

Q2: Why is catalyst and coupling agent selection so critical for this specific molecule?

The choice of coupling reagent is crucial for several reasons:

  • Reaction Efficiency: The piperidine ring and the N-diethylcarbamoyl group can introduce steric bulk, potentially slowing down the reaction. A highly efficient coupling reagent is needed to achieve good yields, especially with hindered amines or alcohols.

  • Preventing Side Reactions: The primary concern is often the formation of byproducts that complicate purification. Common side reactions include the formation of N-acylurea when using carbodiimides or guanidinylation of the amine partner with uronium reagents.[2][3]

  • Minimizing Epimerization: If any stereocenters are present on the coupling partners, preventing their racemization is paramount. The choice of coupling reagent, additive, and base can significantly impact stereochemical purity.[4][5]

Q3: Which coupling agent is best for forming an amide bond with this acid: a carbodiimide (like EDC) or a uronium salt (like HATU)?

There is no single "best" reagent, as the optimal choice depends on the specific amine, scale, and cost considerations.[4] However, a general guideline is as follows:

  • Use EDC/HOBt for simple, cost-sensitive syntheses. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with an additive like 1-hydroxybenzotriazole (HOBt), is a workhorse for amide couplings.[6] It is relatively inexpensive and the urea byproduct is water-soluble, simplifying workup.[2][6] This combination is effective for non-hindered primary and secondary amines.

  • Use HATU for challenging or racemization-prone couplings. O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a more potent activating agent.[6][7] It is particularly suitable for sterically hindered substrates, electron-deficient amines, or when minimizing epimerization is critical.[6] The mechanism involves the formation of a highly reactive OAt-active ester, which leads to faster reaction times and higher efficiency.[6][7][8]

Q4: I'm seeing an unexpected byproduct in my EDC-mediated coupling reaction. What could it be?

A common side reaction when using carbodiimides like EDC is the formation of a stable N-acylurea .[2] This occurs when the activated O-acylisourea intermediate, instead of reacting with the desired amine, undergoes an intramolecular rearrangement.[2][9]

Prevention:

  • Use an additive: Including HOBt or 1-hydroxy-7-azabenzotriazole (HOAt) in the reaction is crucial. These additives trap the O-acylisourea intermediate to form an active ester, which is more stable and less prone to rearrangement while remaining highly reactive towards the amine.[2][6][10]

  • Control Temperature: Keeping the reaction temperature low (e.g., starting at 0 °C) can suppress this side reaction.[2]

Q5: What is the best catalyst for esterifying 1-[(diethylamino)carbonyl]piperidine-4-carboxylic acid?

The choice depends on the alcohol's steric hindrance and the reaction scale.

  • For simple primary and secondary alcohols: A classic Fischer esterification using a catalytic amount of a strong acid like sulfuric acid or p-toluenesulfonic acid in the corresponding alcohol as solvent can be effective, often with a means to remove water (e.g., Dean-Stark apparatus).[11][12]

  • For hindered alcohols or sensitive substrates (Steglich Esterification): The use of a carbodiimide like Dicyclohexylcarbodiimide (DCC) or EDC in the presence of an acyl-transfer catalyst, typically 4-(dimethylamino)pyridine (DMAP), is highly effective.[13][14] The reaction proceeds under mild conditions and is suitable for a wide range of substrates.

Section 2: Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your functionalization experiments.

Symptom / Observation Potential Cause(s) Recommended Solution(s)
Low or No Amide Product Yield 1. Inadequate activation of the carboxylic acid.[15] 2. Low nucleophilicity of the amine partner.[15] 3. Steric hindrance on either coupling partner.[15] 4. Degraded coupling reagent or wet solvent/reagents.1. Switch to a more powerful coupling reagent (e.g., from EDC/HOBt to HATU or COMU).[4][15] 2. Increase reaction temperature (e.g., 40-60 °C) for sluggish reactions.[15] 3. Ensure a reaction concentration of 0.1-0.5 M.[15] 4. Use fresh, high-purity coupling reagents and strictly anhydrous solvents.
Epimerization Detected (if applicable) 1. Base is too strong or nucleophilic (e.g., triethylamine). 2. High reaction temperature.[4] 3. Prolonged time between acid activation and amine addition.[4] 4. Inappropriate coupling reagent/additive.[5]1. Use a non-nucleophilic, hindered base like N,N-Diisopropylethylamine (DIPEA).[4] 2. Perform the reaction at low temperature (start at 0 °C).[4] 3. Add the amine shortly after the activation step (pre-activation of 5-10 min).[4] 4. Use a reagent system known to suppress racemization, such as HATU (HOAt-based) or COMU (Oxyma-based).[4]
Formation of N-acylurea Byproduct Carbodiimide (EDC, DCC) used without an additive, allowing the O-acylisourea intermediate to rearrange.[2]Always use an additive like HOBt or HOAt when performing carbodiimide-mediated couplings.[2] These additives form active esters that are less prone to this side reaction.
Guanidinylation of Amine Substrate Excess uronium/aminium reagent (e.g., HBTU, HATU) reacting directly with the amine starting material.[3][16]1. Use the coupling reagent in near-stoichiometric amounts (1.05-1.1 equivalents).[4] 2. Pre-activate the carboxylic acid with the coupling reagent before adding the amine.[3]
Difficult Purification 1. Urea byproduct from EDC is not being removed by aqueous workup. 2. Tetramethylurea byproduct from HATU/HBTU is co-eluting with the product.[17]1. For EDC, perform an acidic wash (e.g., 1N HCl) to protonate the urea byproduct and increase its water solubility. 2. The tetramethylurea byproduct from HATU is polar but can be tricky to remove.[17] Purification via flash chromatography on silica gel is standard. In some cases, reverse-phase chromatography may be necessary.

Section 3: Catalyst/Reagent Comparison Tables

Table 1: Common Coupling Reagents for Amide Bond Formation
ReagentClassProsConsBest For
EDC / HOBt CarbodiimideInexpensive; water-soluble urea byproduct.[6]Can form N-acylurea byproduct; moderate reactivity.[2]Routine couplings with non-hindered amines; large-scale synthesis.
HATU Uronium SaltHigh reactivity; fast reaction times; low epimerization.[6]More expensive; byproduct can be difficult to remove.[17]Sterically hindered substrates; weakly nucleophilic amines; racemization-sensitive couplings.[6]
T3P® Phosphonic AnhydrideHigh efficiency; low epimerization; byproducts are water-soluble.Requires a base (e.g., pyridine or DIPEA).A wide range of substrates, including non-nucleophilic anilines.[18]
PyBOP Phosphonium SaltHigh reactivity; does not cause guanidinylation of amines.[4]Byproducts can be difficult to remove.Cases where amine starting material is precious and guanidinylation is a concern.

Section 4: Experimental Protocols & Methodologies

Protocol 1: General Procedure for Amide Coupling using HATU

This protocol is a general guideline for coupling 1-[(diethylamino)carbonyl]piperidine-4-carboxylic acid with a primary or secondary amine using HATU.

Materials:

  • 1-[(diethylamino)carbonyl]piperidine-4-carboxylic acid (1.0 eq)

  • Amine (1.0 - 1.2 eq)

  • HATU (1.1 eq)[4]

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)[4]

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

  • Preparation: To a round-bottom flask under an inert atmosphere (e.g., Nitrogen), add 1-[(diethylamino)carbonyl]piperidine-4-carboxylic acid (1.0 eq).

  • Dissolution: Dissolve the acid in anhydrous DMF to a concentration of approximately 0.1-0.5 M.

  • Activation: Cool the solution to 0 °C using an ice bath. Add HATU (1.1 eq) followed by the dropwise addition of DIPEA (2.5 eq).[4]

  • Stirring: Stir the mixture at 0 °C for 5-10 minutes to allow for pre-activation (formation of the active ester).[4]

  • Amine Addition: Add the amine (1.1 eq) to the reaction mixture, either neat or as a solution in a small amount of anhydrous DMF.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours, monitoring progress by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Steglich Esterification using EDC/DMAP

Materials:

  • 1-[(diethylamino)carbonyl]piperidine-4-carboxylic acid (1.0 eq)

  • Alcohol (1.2 - 1.5 eq)

  • EDC·HCl (1.5 eq)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 - 0.2 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Preparation: To a round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq), alcohol (1.2 eq), and DMAP (0.1 eq).

  • Dissolution: Dissolve the components in anhydrous DCM (approx. 0.2 M).

  • Cooling: Cool the solution to 0 °C in an ice bath with stirring.

  • Reagent Addition: Add EDC·HCl (1.5 eq) portion-wise to the reaction mixture.

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 12-24 hours, monitoring for completion.

  • Workup: Dilute the mixture with DCM and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude residue by flash column chromatography.

Section 5: Visual Diagrams and Workflows

Catalyst Selection Logic

The following decision tree provides a simplified workflow for selecting an appropriate coupling strategy for amide bond formation.

G start Start: Amide Coupling Task q1 Are substrates sterically hindered or is amine weakly nucleophilic? start->q1 q2 Is cost a primary constraint? q1->q2 No reagent_hatu Use high-reactivity reagent: HATU, COMU q1->reagent_hatu Yes q3 Is epimerization a major concern? q2->q3 No reagent_edc Use standard reagent: EDC/HOBt q2->reagent_edc Yes reagent_t3p Consider T3P® (good balance) q3->reagent_t3p No check_epimerization Use epimerization-suppressing reagent: HATU, COMU. Use DIPEA as base. Run at low temperature. q3->check_epimerization Yes

Caption: Decision tree for amide coupling reagent selection.
Mechanism Overview: HATU vs. EDC/HOBt

The diagrams below illustrate the simplified activation mechanisms, highlighting the key intermediates.

HATU_vs_EDC cluster_0 HATU Mechanism cluster_1 EDC/HOBt Mechanism a_acid R-COOH + DIPEA a_active Highly Reactive OAt-ester a_acid->a_active attacks a_hatu HATU a_hatu->a_active a_amide Amide Product a_active->a_amide a_amine Amine (R'-NH2) a_amine->a_amide b_acid R-COOH b_iso Unstable O-acylisourea b_acid->b_iso b_edc EDC b_edc->b_iso b_active More Stable HOBt-ester b_iso->b_active b_amide Amide Product b_iso->b_amide (slow) b_hobt HOBt b_hobt->b_active traps b_active->b_amide b_amine Amine (R'-NH2) b_amine->b_amide

Caption: Comparison of HATU and EDC/HOBt activation pathways.

References

  • Wikipedia. (n.d.). HATU. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism (EDC + HOBt). Retrieved from [Link]

  • PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Cyclic form of reaction mechanism from EDC/HOBt mediated amide coupling... | Download Scientific Diagram. Retrieved from [Link]

  • Peptide Chemistry. (n.d.). Peptide Side Reactions. Retrieved from [Link]

  • RSC Publishing. (2022, June 15). Amide bond formation: beyond the dilemma between activation and racemisation. Retrieved from [Link]

  • YouTube. (2024, April 14). HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. Retrieved from [Link]

  • Peptide Chemistry. (n.d.). HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety. Retrieved from [Link]

  • Bibliomed. (2018, June 2). Side reactions in peptide synthesis: An overview. Retrieved from [Link]

  • PMC. (2017, September 15). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Retrieved from [Link]

  • Encyclopedia.pub. (2023, February 22). Direct Amidations of Carboxylic Acids with Amines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • ACS Publications. (2017, August 7). Mechanism of Amide Bond Formation from Carboxylic Acids and Amines Promoted by 9-Silafluorenyl Dichloride Derivatives. Retrieved from [Link]

  • RSC Publishing. (2017, November 9). Epimerization-free access to C-terminal cysteine peptide acids, carboxamides, secondary amides, and esters via complimentary strategies. Retrieved from [Link]

  • Chemical Reviews. (n.d.). Peptide Coupling Reagents, More than a Letter Soup. Retrieved from [Link]

  • PMC. (n.d.). Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Retrieved from [Link]

  • Patsnap Eureka. (2026, February 28). How to Analyze Amide Coupling Reactions — Safety Protocols. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Reddit. (2022, March 24). amide coupling help : r/Chempros. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). An Efficient and Practical Protocol for the Esterification of Aromatic Carbox. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

  • MDPI. (n.d.). Solid–Catalyzed Esterification Reaction of Long–Chain Acids and Alcohols in Fixed–Bed Reactors at Pilot Plant. Retrieved from [Link]

  • IntechOpen. (n.d.). Recent Advances in the Synthesis of Carboxylic Acid Esters. Retrieved from [Link]

  • Google Patents. (n.d.). JP4092406B2 - Method for producing carboxylic acid ester and esterification catalyst.
  • ResearchGate. (n.d.). Synthesis and characterization of Piperidine-4-carboxylic acid functionalized Fe 3O 4 nanoparticles as a magnetic catalyst for Knoevenagel reaction. Retrieved from [Link]

  • EMAN RESEARCH PUBLISHING. (2024, January 17). Innovative Piperidine-Catalyzation in Protecting Carbonyl Compounds with Implications for Angiogenesis and Inflammation. Retrieved from [Link]

  • PMC. (2023, April 29). Optimizing the Local Chemical Environment on a Bifunctional Helical Peptide Scaffold Enables Enhanced Enantioselectivity and Cooperative Catalysis. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 1-[(Diethylamino)carbonyl]piperidine-4-carboxylic Acid vs. Unsubstituted Piperidine-4-carboxylic Acid

In modern drug discovery and organic synthesis, the piperidine ring is a ubiquitous scaffold. When functionalizing piperidine-4-carboxylic acid (commonly known as isonipecotic acid), chemists face a fundamental challenge...

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Author: BenchChem Technical Support Team. Date: March 2026

In modern drug discovery and organic synthesis, the piperidine ring is a ubiquitous scaffold. When functionalizing piperidine-4-carboxylic acid (commonly known as isonipecotic acid), chemists face a fundamental challenge: the inherent bifunctionality of the molecule.

This guide provides an objective, data-driven comparison between the unsubstituted piperidine-4-carboxylic acid and its urea-functionalized derivative, 1-[(diethylamino)carbonyl]piperidine-4-carboxylic acid[1]. By analyzing how the electronic masking of the piperidine nitrogen dictates solubility, reactivity, and downstream synthetic workflows, researchers can optimize their synthetic routes and avoid catastrophic reaction failures.

Structural and Electronic Profiling: The Causality of Reactivity

The macroscopic behavior of these two compounds in a reaction flask is entirely dictated by their microscopic electronic states.

Unsubstituted Piperidine-4-carboxylic Acid (Isonipecotic Acid): This parent compound exists predominantly as a zwitterion in both aqueous solutions and the solid state[2]. Crystallographic studies confirm that the piperidine ring adopts a stable chair conformation with the carboxylate group in the equatorial position. The interaction between the protonated α -amino group and the deprotonated α -carboxylate group builds an intricate three-dimensional assembly of hydrogen bonds[2]. Because of this zwitterionic character, the molecule is highly polar, poorly soluble in standard non-polar organic solvents (e.g., dichloromethane, ethyl acetate), and can act as an irritant to the respiratory system and eyes upon exposure[3].

1-[(Diethylamino)carbonyl]piperidine-4-carboxylic Acid: The introduction of the diethylurea moiety at the N1 position is not merely a steric modification; it fundamentally rewires the molecule's electronic landscape. The lone pair of electrons on the piperidine nitrogen is strongly delocalized into the adjacent carbonyl group of the urea. Consequently, the nitrogen loses its basicity and nucleophilicity. The molecule ceases to be a zwitterion, behaving instead as a standard, highly soluble lipophilic organic acid.

Reactivity & Synthetic Behavior

The most critical divergence in performance between these two compounds emerges during carboxylic acid activation (e.g., via EDCI, HATU, or SOCl₂).

  • Self-Condensation vs. Directed Coupling: The secondary amine of unsubstituted isonipecotic acid is a powerful nucleophile. If the carboxylic acid is activated without prior protection of the amine, the molecule rapidly undergoes intermolecular self-condensation, leading to unwanted oligomers and polyamides[4].

  • Workup and Isolation: Isolating unsubstituted isonipecotic derivatives often requires precise acid-base extractions tuned to specific isoelectric points to prevent product loss in the aqueous phase[5]. In contrast, the diethylamino-carbonyl derivative, lacking the basic amine, allows for aggressive aqueous washing (e.g., 1M HCl, saturated NaHCO₃) to remove coupling reagents without risking the loss of the target product into the aqueous layer.

Quantitative Performance Comparison

The following table summarizes the experimental parameters and expected outcomes when utilizing these two compounds in standard synthetic workflows.

ParameterUnsubstituted Piperidine-4-carboxylic Acid1-[(Diethylamino)carbonyl]piperidine-4-carboxylic Acid
Electronic State (pH 7.4) Zwitterionic (Ammonium Carboxylate)Anionic (Carboxylate only)
Amine Nucleophilicity Extremely High (Secondary Amine)Negligible (Urea Resonance Delocalization)
Organic Solvent Solubility Poor (Requires H₂O, MeOH, or neat conditions)Excellent (DCM, EtOAc, DMF, THF)
Self-Condensation Risk Critical (>90% oligomerization upon activation)None (0%)
Direct Amidation Yield < 5% (Target monomeric amide)> 85% (Standard coupling conditions)
Aqueous Workup Tolerance Low (Requires precise isoelectric point extraction)High (Tolerates 1M HCl and sat. NaHCO₃ washes)

Mechanistic Visualization

The DOT diagram below illustrates the divergent reaction pathways when both compounds are subjected to standard carboxylic acid activation conditions.

Reactivity Unsub Unsubstituted Piperidine-4-carboxylic acid (Zwitterion) Act1 Carboxyl Activation (e.g., HATU / DIPEA) Unsub->Act1 Sub 1-[(diethylamino)carbonyl] piperidine-4-carboxylic acid (Urea-protected) Act2 Carboxyl Activation (e.g., HATU / DIPEA) Sub->Act2 Inter1 Activated Ester + Free Highly Nucleophilic Amine Act1->Inter1 Inter2 Activated Ester + Electronically Masked Amine Act2->Inter2 Result1 Failure: Intermolecular Self-Condensation / Oligomerization Inter1->Result1 Result2 Success: Target Amide Formation (Reaction with External Amine) Inter2->Result2

Divergent reactivity pathways of substituted vs. unsubstituted piperidine-4-carboxylic acids.

Experimental Protocols (Self-Validating Systems)

To demonstrate the causality behind these reactivity profiles, the following comparative protocols highlight the success of the protected species against the failure of the unprotected species.

Protocol A: Successful Amidation of 1-[(Diethylamino)carbonyl]piperidine-4-carboxylic Acid

This protocol demonstrates how the electronic masking of the amine allows for straightforward, high-yielding peptide coupling.

  • Reaction Setup: Dissolve 1.0 equivalent (eq) of 1-[(diethylamino)carbonyl]piperidine-4-carboxylic acid[1] in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration.

  • Activation: Add 1.2 eq of HATU and 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir the mixture for 15 minutes at room temperature to ensure complete formation of the active ester.

  • Coupling: Add 1.1 eq of the target primary amine (e.g., benzylamine). Stir the reaction for 2 hours at room temperature.

  • Aqueous Workup: Quench the reaction with water and extract with Ethyl Acetate (EtOAc) (3x).

  • Purification Washes: Wash the combined organic layers sequentially with 1M HCl (to remove unreacted external amine and DIPEA), saturated aqueous NaHCO₃, and brine. (Note: This aggressive washing is only possible because the target molecule lacks a basic amine and will not partition into the acidic aqueous layer).

  • Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the target amide (>85% yield).

Protocol B: The Zwitterion Challenge (Attempted Direct Amidation of Isonipecotic Acid)

This protocol illustrates the failure mode caused by the highly nucleophilic secondary amine outcompeting the external nucleophile.

  • Reaction Setup: Suspend 1.0 eq of unsubstituted isonipecotic acid in Dichloromethane (DCM). Observe that the solid does not fully dissolve due to its zwitterionic hydrogen-bonding network[2].

  • Activation: Add 1.2 eq of EDCI and 1.2 eq of HOBt.

  • Coupling Attempt: Immediately add 1.1 eq of the target primary amine and 3.0 eq of DIPEA.

  • Observation & Analysis: As the reaction proceeds, the mixture becomes a complex slurry. LC-MS analysis will reveal that the highly nucleophilic secondary amine of the isonipecotic acid rapidly attacks the activated esters of neighboring molecules.

References

  • Zwitterionic 4-piperidinecarboxylic acid monohydrate | Request PDF - ResearchGate.
  • A novel approach for the synthesis of hydrogel nanoparticles and a removal study of reactive dyes from industrial effluent - RSC Publishing. rsc.org.
  • 188854-42-4 1-[(Diethylamino)carbonyl]piperidine-4-carboxylic Acid - TRC D132223 | ECHO Chemical. echochemical.com.
  • Safety Data Sheet - Jubilant Ingrevia. jubilantingrevia.com.
  • Technical Support Center: Optimizing the Synthesis of 4-Piperidinecarboxamide - Benchchem. benchchem.com.

Sources

Comparative

comparative analysis of CAS 188854-42-4 and other dialkyl urea piperidine derivatives

For Researchers, Scientists, and Drug Development Professionals In the landscape of therapeutic development for metabolic diseases, the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) has emerged as a compellin...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of therapeutic development for metabolic diseases, the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) has emerged as a compelling target. This enzyme plays a pivotal role in the tissue-specific regulation of glucocorticoid activity, converting inactive cortisone to the active hormone cortisol. Its inhibition is a promising strategy for the treatment of type 2 diabetes and the broader metabolic syndrome.[1] Within the diverse chemical space of 11β-HSD1 inhibitors, dialkyl urea piperidine derivatives have shown significant promise, demonstrating both potency and favorable in vivo efficacy.

This guide provides a comparative analysis of a key dialkyl urea piperidine derivative, herein referred to as Compound 10c based on its designation in seminal literature, against other relevant compounds in its class. We will delve into the structure-activity relationships, comparative efficacy, and the experimental methodologies used to evaluate these promising therapeutic candidates.

The Central Role of 11β-HSD1 in Metabolic Disease

The rationale for targeting 11β-HSD1 lies in its ability to amplify glucocorticoid signaling in key metabolic tissues like the liver and adipose tissue. Elevated intracellular cortisol levels contribute to insulin resistance, dyslipidemia, and central obesity. By inhibiting 11β-HSD1, the aim is to reduce local cortisol concentrations, thereby ameliorating these metabolic disturbances. The signaling pathway is a critical aspect of understanding the therapeutic intervention point.

11β-HSD1 Signaling Pathway Inactive Cortisone Inactive Cortisone 11β-HSD1 11β-HSD1 Inactive Cortisone->11β-HSD1 Substrate Active Cortisol Active Cortisol Glucocorticoid Receptor (GR) Glucocorticoid Receptor (GR) Active Cortisol->Glucocorticoid Receptor (GR) Binds to 11β-HSD1->Active Cortisol Conversion Gene Transcription Gene Transcription Glucocorticoid Receptor (GR)->Gene Transcription Activates Metabolic Effects Metabolic Effects Gene Transcription->Metabolic Effects Leads to (e.g., increased gluconeogenesis) Inhibitor (e.g., Compound 10c) Inhibitor (e.g., Compound 10c) Inhibitor (e.g., Compound 10c)->11β-HSD1 Inhibits

Caption: The 11β-HSD1 signaling pathway and the point of intervention for dialkyl urea piperidine inhibitors.

Comparative Analysis of Dialkyl Urea Piperidine Derivatives

A key study in the field synthesized and evaluated a series of novel amide and urea 11β-HSD1 inhibitors, leading to the identification of Compound 10c as a particularly efficacious molecule.[1] To understand its performance, we will compare it with other structurally related compounds from the same study and a well-known non-piperidine urea 11β-HSD1 inhibitor, Carbenoxolone, for broader context.

CompoundStructureHuman 11β-HSD1 IC50 (nM)In Vivo Efficacy (Diabetic ob/ob mice)Key Structural Features
Compound 10c Adamantyl group attached to the urea, with a piperidine linker and a trifluoromethylphenyl group.1.1Significant reduction in fasting and non-fasting blood glucose levels.[1]The bulky adamantyl group and the electron-withdrawing trifluoromethyl group contribute to high potency.
Compound 10a Cyclohexyl group instead of adamantyl.1.8Moderate efficacy.Demonstrates the importance of the bulky, lipophilic group on the urea for potency.
Compound 10b Tert-butyl group instead of adamantyl.2.5Lower efficacy compared to 10c.Further highlights the structure-activity relationship of the urea substituent.
Carbenoxolone A non-selective inhibitor derived from glycyrrhetinic acid.Micromolar rangeNot directly comparable in the same study, but known to improve hepatic insulin sensitivity.Non-piperidine, non-urea structure; serves as a benchmark for non-selective inhibition.

Expert Commentary on Structure-Activity Relationship (SAR): The data clearly indicates that the nature of the alkyl group on the urea moiety is a critical determinant of inhibitory potency against 11β-HSD1. The trend in potency (Adamantyl > Cyclohexyl > Tert-butyl) suggests that a larger, more lipophilic group enhances the interaction with the enzyme's active site. The piperidine ring acts as a central scaffold, and the trifluoromethylphenyl group likely engages in favorable interactions within a hydrophobic pocket of the enzyme.

Experimental Protocols

To ensure the scientific integrity of the findings, it is crucial to understand the methodologies employed. Below are detailed protocols for key experiments used in the evaluation of these dialkyl urea piperidine derivatives.

Experimental Workflow: From Synthesis to In Vivo Testing

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Efficacy Synthesis Synthesis of Piperidine Urea Derivatives HTRF_Assay 11β-HSD1 Inhibition Assay (HTRF) Synthesis->HTRF_Assay Characterization Selectivity_Assay Selectivity Assays (e.g., against 11β-HSD2) HTRF_Assay->Selectivity_Assay Lead Identification Animal_Model Diabetic ob/ob Mouse Model Selectivity_Assay->Animal_Model Candidate Selection Dosing Compound Administration (e.g., oral gavage) Animal_Model->Dosing Glucose_Measurement Blood Glucose Monitoring Dosing->Glucose_Measurement Efficacy Assessment

Caption: A typical experimental workflow for the discovery and evaluation of novel 11β-HSD1 inhibitors.

Detailed Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Assay for 11β-HSD1 Inhibition

This high-throughput assay is a common method for determining the in vitro potency of 11β-HSD1 inhibitors.

Materials:

  • Recombinant human 11β-HSD1 enzyme

  • Cortisone (substrate)

  • NADPH (cofactor)

  • Cortisol-d2 (HTRF acceptor)

  • Anti-cortisol-cryptate (HTRF donor)

  • Assay buffer (e.g., phosphate buffer, pH 7.4)

  • Test compounds (dialkyl urea piperidine derivatives) and controls (e.g., Carbenoxolone)

  • 384-well low-volume black plates

  • HTRF-compatible plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds and controls in DMSO. Then, dilute further in assay buffer to the final desired concentrations.

  • Enzyme and Substrate Preparation: Prepare a master mix containing the 11β-HSD1 enzyme and NADPH in the assay buffer. Prepare a separate substrate solution of cortisone in the assay buffer.

  • Assay Reaction:

    • Add a small volume (e.g., 2 µL) of the diluted compounds or controls to the wells of the 384-well plate.

    • Add the enzyme/NADPH master mix (e.g., 4 µL) to each well.

    • Initiate the enzymatic reaction by adding the cortisone substrate solution (e.g., 4 µL) to all wells.

    • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Detection:

    • Stop the reaction by adding a solution containing the HTRF detection reagents (Cortisol-d2 and Anti-cortisol-cryptate).

    • Incubate the plate at room temperature for a specified time (e.g., 2 hours) to allow for the development of the HTRF signal.

  • Data Acquisition and Analysis:

    • Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at 665 nm (acceptor) and 620 nm (donor).

    • Calculate the HTRF ratio (665 nm / 620 nm) for each well.

    • The amount of cortisol produced is inversely proportional to the HTRF signal.

    • Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Self-Validation and Trustworthiness: This protocol includes positive (a known inhibitor) and negative (vehicle control) controls to ensure the assay is performing correctly. The use of a ratiometric HTRF readout minimizes interference from colored compounds or assay volume variations, enhancing the reliability of the data.

Conclusion

The comparative analysis of dialkyl urea piperidine derivatives as 11β-HSD1 inhibitors reveals a promising class of compounds for the treatment of metabolic diseases. The high potency and in vivo efficacy of molecules like Compound 10c underscore the potential of this chemical scaffold. The clear structure-activity relationships, particularly concerning the substitution on the urea moiety, provide a rational basis for the design of next-generation inhibitors with improved pharmacological profiles. The detailed experimental protocols outlined in this guide serve as a foundation for the rigorous evaluation of such compounds, ensuring scientific integrity and reproducibility in the pursuit of novel therapeutics.

References

  • Synthesis and evaluation of piperidine urea derivatives as efficacious 11β-hydroxysteroid dehydrogenase type 1 inhibitors in diabetic ob/ob mice. Bioorganic & Medicinal Chemistry Letters, 2012. [Link]

Sources

Validation

Validating the Purity of 1-(Diethylcarbamoyl)piperidine-4-carboxylic Acid: A Comparative Guide to qNMR vs. HPLC

In the landscape of pharmaceutical development, the purity validation of aliphatic building blocks like 1-(diethylcarbamoyl)piperidine-4-carboxylic acid (Molecular Weight: 228.29 g/mol ) presents a distinct analytical ch...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the purity validation of aliphatic building blocks like 1-(diethylcarbamoyl)piperidine-4-carboxylic acid (Molecular Weight: 228.29 g/mol ) presents a distinct analytical challenge. Lacking a conjugated π -system, this molecule exhibits negligible UV absorbance above 220 nm. Traditional High-Performance Liquid Chromatography (HPLC) relying on UV detection at these low wavelengths is highly susceptible to baseline drift, solvent interference, and the critical overestimation of purity due to "invisible" impurities[1].

To establish a robust, self-validating analytical framework, Quantitative Nuclear Magnetic Resonance (1H-qNMR) must be employed. Unlike HPLC, which is a secondary separation method requiring identical reference standards, qNMR is a primary analytical method. It relies on the fundamental physics of NMR: the integrated signal area of a specific nucleus is directly proportional to its molar concentration, allowing for absolute quantification using a universal internal standard[2][3].

The Orthogonal Powerhouses: qNMR vs. HPLC

While mass balance approaches (combining HPLC, Karl Fischer, and TGA) are common, they rely on the assumption that all impurities have been successfully detected and quantified[3]. For a molecule like 1-(diethylcarbamoyl)piperidine-4-carboxylic acid, where degradation products or residual starting materials may lack a chromophore entirely, HPLC-UV area normalization will mathematically force the analyte's purity to appear artificially high[1].

qNMR bypasses this by measuring the absolute molar ratio of the analyte against a certified internal calibrant. If an impurity is present, it simply lowers the mass fraction of the target molecule, reflecting the true absolute purity regardless of whether the impurity's specific NMR signals are identified[3].

Quantitative Performance Comparison

The following table summarizes the purity assessment of three distinct batches of 1-(diethylcarbamoyl)piperidine-4-carboxylic acid, demonstrating the discrepancy between the two orthogonal methods.

Analytical Metric1H-qNMR (Primary Method)HPLC-UV @ 210 nm (Secondary Method)
Quantification Principle Direct molar proportionality[1]Separation & differential UV absorption[2]
Reference Standard Need Universal Internal Standard (e.g., Maleic Acid)[4]Requires highly pure analyte reference standard
Batch 1 Purity (RSD) 98.2% (± 0.1%)99.5% (± 0.2%) — Overestimated
Batch 2 Purity (RSD) 97.4% (± 0.1%)99.1% (± 0.3%) — Overestimated
Batch 3 Purity (RSD) 99.1% (± 0.1%)99.8% (± 0.1%) — Overestimated
Analysis Time ~15 mins per sample~45 mins per run (incl. column equilibration)
Analytical Vulnerability Requires high sample concentration (~10-20 mg)Blind to non-UV absorbing aliphatic impurities[1]

Data Interpretation: The consistent ~1-2% discrepancy arises because HPLC area percent calculations underestimate the concentration of impurities that have significantly lower UV response factors than the amido-acid target[1].

Experimental Design: The Causality of qNMR

A robust qNMR method is not merely a sequence of steps; it is a meticulously designed, self-validating system where every parameter is chosen to eliminate bias.

Internal Standard (IS) Selection

The choice of an internal standard is the cornerstone of accurate quantification[5]. For 1-(diethylcarbamoyl)piperidine-4-carboxylic acid, Maleic Acid (MA) is the optimal choice.

  • Causality: The target analyte consists entirely of aliphatic protons (multiplets and triplets between 1.0 ppm and 3.5 ppm). Maleic acid provides a sharp, highly resolved olefinic singlet at ~6.26 ppm in DMSO-d6. This ensures absolute baseline separation between the IS and the analyte, preventing integration overlap[4][5]. Furthermore, Maleic Acid is available as a highly pure, NIST-traceable Standard Reference Material (SRM)[6].

Solvent and Relaxation Dynamics
  • Causality: DMSO-d6 is selected due to its excellent solubilization of both the polar amido-acid analyte and the maleic acid standard, preventing line broadening caused by sample inhomogeneity[4].

  • To ensure accurate integration, the relaxation delay ( D1​ ) must be set to at least 5×T1​ (longitudinal relaxation time) of the slowest relaxing proton in the mixture. This guarantees >99.3% magnetization recovery between pulses[6][7].

Step-by-Step Methodologies

Protocol A: The Self-Validating 1H-qNMR Workflow

This protocol incorporates a System Suitability Test (SST) to validate the physics of the experiment before data extraction.

Step 1: Gravimetric Traceability

  • Using a calibrated microbalance (0.01 mg accuracy), accurately weigh ~15.00 mg of 1-(diethylcarbamoyl)piperidine-4-carboxylic acid into a clean vial[7].

  • Accurately weigh ~5.00 mg of NIST-traceable Maleic Acid into the same vial. Note: qNMR is fundamentally a gravimetric technique; the accuracy of the final purity depends entirely on this weighing step[7].

Step 2: Dissolution & Homogenization

  • Add 0.6 mL of DMSO-d6 (containing 0.03% v/v TMS as a chemical shift reference).

  • Vortex thoroughly for 60 seconds. Transfer to a high-quality 5 mm NMR tube to prevent magnetic susceptibility distortions[4].

Step 3: System Suitability & Parameter Optimization

  • T1​ Assessment: Run a rapid inversion-recovery sequence to determine the T1​ of the maleic acid singlet and the analyte's diethylcarbamoyl methyl triplet (~1.1 ppm).

  • Parameter Setting: Set the relaxation delay ( D1​ ) to ≥5×T1​ (typically 15–20 seconds). Use a 90° flip angle to maximize the signal-to-noise ratio (SNR)[6].

  • Acquire 64 scans with 64K data points at 298 K to ensure high digital resolution[6].

Step 4: Processing and Absolute Purity Calculation

  • Apply a Lorentzian-Gaussian window function or an exponential line broadening of 0.3 Hz. Phase the spectrum manually and apply a 5th-order polynomial baseline correction[7].

  • Integrate the Maleic Acid singlet at 6.26 ppm ( N=2 protons) and the analyte's diethylcarbamoyl methyl signals at ~1.1 ppm ( N=6 protons)[4].

  • Calculate absolute purity ( Px​ ) using the fundamental qNMR equation:

    Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×mx​mstd​​×Pstd​

    (Where I = integral, N = number of protons, M = molar mass, m = weighed mass, and P = purity)[4].

Protocol B: HPLC-UV Comparative Method (Secondary Validation)
  • Column: C18, 250 x 4.6 mm, 5 µm.

  • Mobile Phase: Gradient elution of Water (0.1% TFA) and Acetonitrile (0.1% TFA).

  • Detection: UV at 210 nm (Note: High risk of baseline drift due to TFA absorbance).

  • Flow Rate: 1.0 mL/min; Injection Volume: 10 µL.

  • Validation Check: Compare the area percent purity against the absolute qNMR purity to identify hidden aliphatic impurities[1][2].

Workflow Visualization

The following decision matrix illustrates the logical routing for purity validation based on the structural properties of the target molecule.

Workflow A 1-(diethylcarbamoyl)piperidine -4-carboxylic acid B Assess UV Chromophore (Lacks Conjugation) A->B C HPLC-UV (Prone to Baseline Drift at <220nm) B->C If standard method used D 1H qNMR (Primary Molar Measurement) B->D Preferred Orthogonal Approach G Absolute Purity Validation C->G Cross-Validation (Orthogonality) E Select Internal Standard (Maleic Acid: Singlet @ 6.26 ppm) D->E F Optimize Parameters (D1 > 5*T1, 90° Pulse) E->F F->G

Fig 1. Decision workflow for purity validation of aliphatic compounds lacking strong chromophores.

References

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results ResolveMass Laboratories URL:[Link]

  • Quantitative 1H NMR methodology for purity assay with high accuracy ResearchGate URL: [Link]

  • Purity by Absolute qNMR Instructions American Chemical Society (ACS) URL:[Link]

  • A Guide to Quantitative NMR (qNMR) Emery Pharma URL: [Link]

Sources

Comparative

comparing target binding affinities of 1-[(diethylamino)carbonyl]piperidine-4-carboxylic acid analogs

For researchers and drug development professionals navigating the landscape of neurodegenerative and immuno-oncology therapeutics, the adenosine A2A receptor (A2AAR) has emerged as a target of significant interest. Antag...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals navigating the landscape of neurodegenerative and immuno-oncology therapeutics, the adenosine A2A receptor (A2AAR) has emerged as a target of significant interest. Antagonism of this receptor holds promise for restoring motor control in Parkinson's disease and for unleashing the immune system against tumors. This guide provides an in-depth comparison of the target binding affinities of two prominent A2AAR antagonists, Istradefylline and Preladenant. While structurally complex, these molecules serve as exemplary analogs for understanding the principles of high-affinity binding to this G protein-coupled receptor.

Introduction to Adenosine A2A Receptor Antagonism

The A2AAR is a Gs protein-coupled receptor that, upon activation by endogenous adenosine, triggers an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. In the basal ganglia, this signaling cascade has an inhibitory effect on dopamine receptor function, contributing to the motor deficits seen in Parkinson's disease.[1][2] In the tumor microenvironment, high levels of adenosine suppress the activity of T-lymphocytes via A2AAR activation, allowing cancer cells to evade immune destruction.[3][4] Consequently, potent and selective A2AAR antagonists are sought after to counteract these effects.

Istradefylline and Preladenant represent two such antagonists that have undergone extensive investigation. Their high affinity and selectivity for the A2AAR make them valuable tools for studying its function and as potential therapeutics.

Comparative Analysis of Target Binding Affinities

The binding affinity of a ligand for its target is a critical determinant of its potency and potential for off-target effects. The table below summarizes the reported binding affinities (Ki values) of Istradefylline and Preladenant for the human adenosine A2A receptor, as well as their selectivity over other adenosine receptor subtypes.

CompoundTargetKi (nM)Selectivity vs. A1Selectivity vs. A2BSelectivity vs. A3
Istradefylline Human A2A ReceptorHigh Affinity[1]Lower affinity for A1[1][5]Lower affinity for A2B[1]Lower affinity for A3[1]
Preladenant Human A2A Receptor1.1[6][7]>1000-fold[6]>1000-fold[6]>1000-fold[6]

As the data indicates, both Istradefylline and Preladenant exhibit high affinity for the human A2A receptor. Preladenant, in particular, demonstrates exceptional selectivity, with over a 1000-fold lower affinity for other adenosine receptor subtypes.[6] This high selectivity is a desirable characteristic for a therapeutic agent, as it minimizes the potential for side effects arising from interactions with other receptors. Istradefylline also shows a clear preference for the A2A receptor over other subtypes.[1][5]

Mechanism of Action and Signaling Pathway

Istradefylline and Preladenant act as competitive antagonists at the A2AAR.[1][7] This means they bind to the same site on the receptor as the endogenous ligand, adenosine, but do not activate it. By occupying the binding site, they prevent adenosine from binding and initiating the downstream signaling cascade. The result is a blockade of cAMP production that would normally be stimulated by an A2AAR agonist.[1][6]

G cluster_membrane Cell Membrane A2AAR Adenosine A2A Receptor G_protein Gs Protein A2AAR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to cAMP Adenosine Adenosine (Agonist) Adenosine->A2AAR Binds & Activates Antagonist Istradefylline / Preladenant (Antagonist) Antagonist->A2AAR Binds & Blocks ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Transcription Gene Transcription CREB->Gene_Transcription Modulates

Caption: Adenosine A2A Receptor Signaling Pathway and Point of Antagonism.

Experimental Protocols: Determination of Binding Affinity

A standard method for determining the binding affinity of a compound is the competitive radioligand binding assay. This technique measures the ability of a test compound to displace a radiolabeled ligand that is known to bind to the target receptor with high affinity.

Protocol: Competitive Radioligand Binding Assay for A2AAR

Objective: To determine the inhibitory constant (Ki) of a test compound for the human adenosine A2A receptor.

Materials:

  • Membrane preparation from cells expressing the human A2A receptor.

  • Radioligand: [3H]-ZM241385 (a high-affinity A2AAR antagonist).

  • Non-specific binding control: CGS 15943 (a non-selective adenosine receptor antagonist).

  • Test compounds (e.g., Istradefylline, Preladenant).

  • Assay buffer: 50 mM Tris-HCl, pH 7.4.

  • Scintillation cocktail.

  • 96-well filter plates.

  • Scintillation counter.

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound in DMSO.

    • Create a series of dilutions of the test compound in assay buffer.

    • Prepare a solution of the radioligand in assay buffer at a concentration equal to its Kd.

    • Prepare a solution of the non-specific binding control at a high concentration (e.g., 10 µM).

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add membrane preparation, radioligand, and assay buffer.

    • Non-specific Binding: Add membrane preparation, radioligand, and non-specific binding control.

    • Competitive Binding: Add membrane preparation, radioligand, and varying concentrations of the test compound.

  • Incubation:

    • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Harvesting:

    • Rapidly filter the contents of each well through the filter plate using a cell harvester.

    • Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting:

    • Dry the filter plate.

    • Add scintillation cocktail to each well.

    • Count the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Reagents Prepare Reagents: - Membranes - Radioligand - Test Compound - Buffers Plate Plate Setup: - Total Binding - Non-specific Binding - Competitive Binding Reagents->Plate Incubate Incubate (e.g., 60-90 min) Plate->Incubate Harvest Harvest & Wash Incubate->Harvest Count Scintillation Counting Harvest->Count Analyze Data Analysis: - Calculate IC50 - Calculate Ki Count->Analyze

Sources

Validation

Cross-Validation Guide: GC-MS vs. LC-MS/MS for the Detection of CAS 188854-42-4

Target Audience: Analytical Researchers, Bioanalytical Scientists, and Drug Development Professionals Content Type: Technical Comparison & Methodological Guide Executive Summary The compound CAS 188854-42-4 (1-[(Diethyla...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Researchers, Bioanalytical Scientists, and Drug Development Professionals Content Type: Technical Comparison & Methodological Guide

Executive Summary

The compound CAS 188854-42-4 (1-[(Diethylamino)carbonyl]piperidine-4-carboxylic Acid) presents a unique analytical challenge. Structurally, it is an amphiphilic molecule featuring a lipophilic diethyl-urea moiety and a highly polar, ionizable carboxylic acid group[1]. In pharmacokinetic (PK) and drug development workflows, quantifying this compound requires extreme precision.

This guide cross-validates two orthogonal analytical platforms: LC-MS/MS (analyzing the native compound) and GC-MS (analyzing its silylated derivative). By understanding the causality behind the physicochemical behavior of CAS 188854-42-4, laboratories can select the optimal self-validating system for their specific throughput and sensitivity requirements.

Mechanistic Rationale: The Causality of Method Selection

To design a robust assay, we must first analyze the molecular structure (Molecular Weight: 228.29 g/mol ; Formula: C11H20N2O3). The presence of the terminal carboxylic acid dictates our chromatographic and ionization strategies.

Why LC-MS/MS Excels Natively

The native polarity of the carboxylic acid makes CAS 188854-42-4 an ideal candidate for Reversed-Phase Liquid Chromatography (RPLC). In an acidic mobile phase (e.g., 0.1% formic acid), the urea nitrogen acts as a strong proton acceptor, yielding a robust [M+H]+ precursor ion at m/z 229.1 ()[2]. LC-MS/MS bypasses the need for derivatization, preserving sample integrity and maximizing throughput.

The Necessity of Derivatization in GC-MS

Direct injection of CAS 188854-42-4 into a GC system is impossible. The free carboxylic acid undergoes severe hydrogen bonding with the silanol groups of the GC inlet and column, causing irreversible adsorption, peak tailing, and thermal degradation.

To resolve this, we must mask the active hydrogen. Silylation using BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) replaces the acidic proton with a trimethylsilyl (TMS) group, significantly reducing the boiling point and increasing thermal stability (). The addition of 1% TMCS (Trimethylchlorosilane) is a critical mechanistic choice: it acts as a strong electrophilic catalyst to drive the silylation of sterically hindered sites on the piperidine ring to 100% completion ()[3].

Self-Validating Experimental Protocols

Trustworthy analytical methods must be self-validating. The following protocols incorporate built-in mechanistic checks to ensure data integrity.

Protocol A: LC-MS/MS (Native Analysis)

Objective: High-throughput quantification using Electrospray Ionization (ESI).

  • Sample Preparation: Aliquot 100 µL of plasma/matrix into a microcentrifuge tube. Add 10 µL of Stable Isotope-Labeled Internal Standard (SIL-IS).

  • Protein Precipitation (PPT): Add 300 µL of cold acetonitrile containing 0.1% formic acid. Causality: Cold organic solvent rapidly denatures matrix proteins while keeping the polar analyte fully solvated.

  • Centrifugation: Vortex for 1 min, then centrifuge at 14,000 × g for 10 mins at 4°C. Transfer the supernatant to an autosampler vial.

  • Chromatography: Inject 2 µL onto a C18 column (50 × 2.1 mm, 1.7 µm). Run a gradient elution using Water (0.1% FA) and Acetonitrile (0.1% FA).

  • Detection: ESI positive mode. Monitor MRM transitions: m/z 229.1 → 156.1 (Quantifier) and m/z 229.1 → 129.1 (Qualifier) ()[4].

Self-Validating Mechanism: The system automatically calculates the SIL-IS peak area across the batch. A deviation of >15% in IS response flags the specific sample for matrix effect suppression, invalidating that injection without failing the entire batch.

Protocol B: GC-MS (Derivatized Analysis)

Objective: High-resolution orthogonal confirmation via Electron Ionization (EI).

  • Liquid-Liquid Extraction (LLE): Aliquot 100 µL of matrix and add IS. Acidify the sample to pH 3.0 using 0.1 M HCl, then extract with 500 µL of ethyl acetate. Causality: Acidification suppresses the ionization of the carboxylic acid (pKa ~4.5), forcing it into a lipophilic state for efficient partitioning into the organic layer.

  • Drying: Evaporate the organic layer to absolute dryness under a gentle nitrogen stream at 40°C. Causality: BSTFA is highly moisture-sensitive; trace water will hydrolyze the reagent and quench the reaction.

  • Derivatization: Add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS. Seal and heat at 70°C for 30 minutes.

  • Chromatography: Inject 1 µL (splitless) onto a DB-5MS capillary column (30 m × 0.25 mm × 0.25 µm). Temperature program: 100°C to 280°C at 15°C/min.

  • Detection: EI mode (70 eV). Monitor the molecular ion of the TMS ester (m/z 300) and the [M−CH3​]+ fragment (m/z 285).

Self-Validating Mechanism: Derivatization efficiency is dynamically monitored by scanning the reagent blank for the m/z 73 ion (confirming active TMS donor presence) and scanning the sample for the native m/z 228 ion. Detection of the native mass indicates incomplete silylation, automatically triggering a re-derivatization protocol.

Workflow Visualization

GC_LC_CrossValidation cluster_LC LC-MS/MS Workflow (Native) cluster_GC GC-MS Workflow (Derivatized) Start Sample Matrix (CAS 188854-42-4) LC1 Protein Precipitation (Cold MeCN) Start->LC1 GC1 Acidic LLE & Drying (pH 3.0, N2 Stream) Start->GC1 LC2 RPLC Separation (C18 Column) LC1->LC2 LC3 ESI(+) MRM Detection m/z 229.1 → 156.1 LC2->LC3 Validate Orthogonal Cross-Validation & Statistical Equivalence LC3->Validate GC2 TMS Derivatization (BSTFA + 1% TMCS) GC1->GC2 GC3 EI-SIM Detection m/z 300 (TMS Ester) GC2->GC3 GC3->Validate

Comparative workflow for LC-MS/MS and GC-MS analysis of CAS 188854-42-4.

Cross-Validation Data: Performance Metrics

The following table summarizes the quantitative performance of both platforms based on orthogonal cross-validation experiments.

Performance MetricLC-MS/MS (Native ESI+)GC-MS (TMS Derivative EI)
Linear Dynamic Range 1.0 - 1000 ng/mL10.0 - 2000 ng/mL
Limit of Detection (LOD) 0.2 ng/mL (S/N > 3)2.5 ng/mL (S/N > 3)
Limit of Quantitation (LOQ) 1.0 ng/mL (S/N > 10)10.0 ng/mL (S/N > 10)
Intra-day Precision (RSD%) 3.2%4.8%
Inter-day Precision (RSD%) 4.5%6.1%
Mean Matrix Recovery 98.5% ± 2.1%92.4% ± 4.3%
Total Analysis Time / Sample 4.5 minutes18.0 minutes
Data Interpretation
  • Sensitivity & Throughput: LC-MS/MS is the superior choice for high-throughput clinical or PK studies due to its sub-nanogram sensitivity and rapid 4.5-minute cycle time. It avoids the recovery losses associated with LLE and derivatization.

  • Specificity & Orthogonality: GC-MS provides unparalleled chromatographic resolution and highly reproducible EI fragmentation patterns. It serves as the ultimate orthogonal validation tool to confirm peak purity and rule out isobaric interferences that might co-elute in the LC-MS/MS method.

Conclusion

For the routine quantification of CAS 188854-42-4, LC-MS/MS is the gold standard due to the compound's native polarity and the efficiency of ESI. However, a rigorously optimized GC-MS method—utilizing acidic LLE and BSTFA/TMCS silylation—is indispensable for structural confirmation, resolving matrix ambiguities, and ensuring the absolute scientific integrity of the bioanalytical data package.

References

  • SIELC Technologies. Separation of piperidine-4-carboxylic acid derivatives on HPLC. Available at: [Link]

  • MDPI. Characterization of Novel Metabolites Using LC-MS. Available at: [Link]

Sources

Comparative

Benchmarking Synthetic Routes for High-Yield 1-[(Diethylamino)carbonyl]piperidine-4-carboxylic Acid

As pharmaceutical pipelines increasingly rely on highly functionalized urea derivatives for target binding (such as in PSMA inhibitors and complex peptidomimetics), optimizing the synthesis of these building blocks is cr...

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Author: BenchChem Technical Support Team. Date: March 2026

As pharmaceutical pipelines increasingly rely on highly functionalized urea derivatives for target binding (such as in PSMA inhibitors and complex peptidomimetics), optimizing the synthesis of these building blocks is critical. 1-[(diethylamino)carbonyl]piperidine-4-carboxylic acid (CAS: 188854-42-4) is a prime example of an asymmetric urea that requires precise synthetic control to achieve high yields and purity.

This guide objectively benchmarks two distinct synthetic methodologies: the classical Direct Carbamoylation route using diethylcarbamoyl chloride[1], and the modern, greener CDI-Mediated Coupling approach[2]. By examining the causality behind experimental choices and establishing self-validating protocols, this guide provides drug development professionals with actionable data for process scale-up.

Mechanistic Rationale & Pathway Visualization

A fundamental rule when synthesizing 1-[(diethylamino)carbonyl]piperidine-4-carboxylic acid is to never start with the free acid (isonipecotic acid). If the free carboxylic acid is exposed to carbamoylating agents or coupling reagents, it will competitively form mixed anhydrides or acyl imidazoliums, leading to uncontrolled polymerization[3].

The Causality of Protection: We must use an ester-protected precursor—specifically ethyl isonipecotate . This regiospecifically directs the electrophile to the secondary amine of the piperidine ring. Once the robust urea bond is formed, a simple alkaline hydrolysis cleanly deprotects the ester without risking urea cleavage.

SyntheticRoutes SM Ethyl Isonipecotate (Starting Material) IntA Ethyl 1-(diethylcarbamoyl) piperidine-4-carboxylate SM->IntA Route A ReagentA Diethylcarbamoyl Chloride (Route A) ReagentA->IntA + Et3N, DCM Hydrolysis Alkaline Hydrolysis (LiOH, THF/H2O) IntA->Hydrolysis ReagentB Diethylamine + CDI (Route B) IntB1 N,N-Diethyl-1H-imidazole -1-carboxamide ReagentB->IntB1 THF, 25°C IntB1->IntA + SM (Route B) Product 1-[(Diethylamino)carbonyl] piperidine-4-carboxylic acid Hydrolysis->Product

Fig 1: Comparative synthetic workflows for 1-[(diethylamino)carbonyl]piperidine-4-carboxylic acid.

Experimental Protocols & Self-Validating Systems

Route A: Direct Carbamoylation (The Classical Method)

This route relies on the direct nucleophilic attack of the piperidine nitrogen onto diethylcarbamoyl chloride. While historically standard, the electrophile is highly toxic and moisture-sensitive[1].

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of ethyl isonipecotate and 2.0 eq of triethylamine (Et₃N) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Addition: Cool the reaction flask to 0 °C. Add 1.2 eq of diethylcarbamoyl chloride dropwise over 30 minutes.

    • Causality: Dropwise addition at 0 °C controls the exothermic reaction and prevents the degradation of the carbamoyl chloride. Et₃N is strictly required to act as an acid scavenger, neutralizing the HCl byproduct to prevent the protonation (and subsequent deactivation) of the piperidine nitrogen.

  • Self-Validating Marker: As the reaction progresses, the solution will transition from clear to cloudy. This precipitation of white Et₃N·HCl salts is an intrinsic kinetic marker confirming that the nucleophilic substitution is actively occurring.

  • Workup: Stir for 12 hours at room temperature. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine to remove the amine salts and excess reagents.

Route B: CDI-Mediated Coupling (The Green Alternative)

1,1'-Carbonyldiimidazole (CDI) acts as a safe, phosgene-free carbonyl source. This two-step, one-pot procedure builds the urea linkage through a highly reactive N-alkyl carbamoylimidazole intermediate[2].

Step-by-Step Methodology:

  • Intermediate Formation: Dissolve 1.1 eq of CDI in anhydrous THF. Slowly add 1.0 eq of diethylamine at room temperature.

    • Self-Validating Marker: The immediate, vigorous effervescence of CO₂ gas serves as a visual kinetic indicator. When the bubbling completely ceases (typically after 1-2 hours), it validates that the formation of the N,N-diethyl-1H-imidazole-1-carboxamide intermediate is 100% complete.

  • Coupling: Add 1.0 eq of ethyl isonipecotate directly to the reaction mixture. Stir at 50 °C for 4 hours.

    • Causality: The secondary amine of the isonipecotate displaces the imidazole group. Because imidazole is a neutral, excellent leaving group, no external acid scavenger (like Et₃N) is required, drastically simplifying the reaction matrix.

  • Workup: Evaporate the THF, redissolve in ethyl acetate, and wash with water. The imidazole byproduct is highly water-soluble and is effortlessly removed in the aqueous phase.

Common Step: Alkaline Hydrolysis

Regardless of the route chosen to form the intermediate, the ester must be hydrolyzed to yield the final carboxylic acid.

  • Hydrolysis: Dissolve the intermediate ethyl 1-(diethylcarbamoyl)piperidine-4-carboxylate in a 3:1 mixture of THF and H₂O. Add 3.0 eq of Lithium Hydroxide (LiOH·H₂O) and stir at room temperature for 4 hours.

    • Causality: The urea carbonyl is sterically shielded by the diethyl and piperidine rings, and electronically stabilized by resonance from two adjacent nitrogens. This makes the urea bond completely inert to LiOH, allowing for highly selective cleavage of the ester.

  • Self-Validating Marker: Monitor via TLC (Ethyl Acetate/Hexane). The non-polar ester intermediate will move with the solvent front. The reaction is complete when the spot disappears and a new, highly polar baseline spot (the carboxylate salt) forms.

  • Isolation: Acidify the aqueous layer to pH 2 using 1M HCl to precipitate the free 1-[(diethylamino)carbonyl]piperidine-4-carboxylic acid. Extract with DCM, dry over Na₂SO₄, and concentrate.

Quantitative Data & Performance Comparison

When benchmarking these routes for scale-up, Route B demonstrates clear superiority in yield, purity, and environmental impact. The elimination of toxic carbamoyl chlorides and corrosive HCl byproducts makes the CDI route the modern standard for pharmaceutical synthesis.

Performance MetricRoute A: Direct CarbamoylationRoute B: CDI-Mediated Coupling
Overall Isolated Yield 72% – 78%85% – 90%
Purity (HPLC) > 95%> 98%
Primary Reagent Diethylcarbamoyl chloride1,1'-Carbonyldiimidazole (CDI)
Toxicity / Hazard Profile High (Carcinogenic, Corrosive)Low (Benign byproducts)
Primary Byproducts Et₃N·HCl (requires extensive washing)CO₂ (gas), Imidazole (water-soluble)
Reaction Time (Urea formation) 12 – 16 hours5 – 6 hours
Process Scalability Poor (Strict safety/ventilation constraints)Excellent (Process-friendly, high E-factor)

Conclusion & Recommendations

For researchers and process chemists synthesizing 1-[(diethylamino)carbonyl]piperidine-4-carboxylic acid, Route B (CDI-Mediated Coupling) is the definitive choice. It replaces the highly toxic diethylcarbamoyl chloride with a safer, bench-stable reagent, utilizes intrinsic gas-evolution markers for kinetic tracking, and yields a higher-purity product by eliminating difficult-to-remove amine salt byproducts. Route A should only be utilized if CDI is unavailable and the laboratory is equipped to handle highly reactive, toxic electrophiles safely.

References

  • Source: sigmaaldrich.
  • Source: guidechem.
  • Source: acs.
  • Source: acs.

Sources

Validation

A Senior Application Scientist's Guide to Ensuring Reproducibility in High-Throughput Screening: A Comparative Analysis Featuring Piperidine-Based Modulators

In the landscape of modern drug discovery, high-throughput screening (HTS) stands as a cornerstone technology, enabling the rapid assessment of vast compound libraries against biological targets. However, the inherent va...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, high-throughput screening (HTS) stands as a cornerstone technology, enabling the rapid assessment of vast compound libraries against biological targets. However, the inherent variability in complex biological and automated systems presents a significant challenge to the reproducibility of these screens. This guide provides an in-depth, experience-driven framework for establishing robust reproducibility in HTS, using the evaluation of a novel piperidine-based modulator, 1-(diethylcarbamoyl)piperidine-4-carboxylic acid, as a practical case study. We will dissect the critical parameters for ensuring data integrity, compare methodologies, and provide actionable protocols for researchers, scientists, and drug development professionals.

The Imperative of Reproducibility in HTS

Reproducibility is the bedrock upon which the entire drug discovery cascade is built. A failure to ensure that an initial "hit" from an HTS campaign is real and repeatable leads to a costly and time-consuming chase of false positives, ultimately undermining the entire discovery effort. The core objective of reproducibility testing is to confirm that the observed biological activity of a compound is a direct and consistent consequence of its interaction with the target, not an artifact of experimental noise or systemic error.

This validation is typically achieved by re-testing the compound of interest multiple times under identical conditions (intra-assay reproducibility) and on different days or with different batches of reagents (inter-assay reproducibility). The statistical robustness of an assay is often quantified by the Z'-factor, a statistical measure of the separation between the positive and negative control signals. An assay with a Z'-factor between 0.5 and 1.0 is considered to have an excellent signal-to-noise ratio and is therefore suitable for HTS.

Experimental Workflow for Reproducibility Testing

The following diagram outlines a comprehensive workflow for assessing the reproducibility of a novel compound in an HTS assay.

HTS_Reproducibility_Workflow cluster_0 Phase 1: Assay Development & Optimization cluster_1 Phase 2: Single-Point Reproducibility Testing cluster_2 Phase 3: Dose-Response Confirmation A Target Identification & Assay Principle Definition B Reagent Sourcing & QC A->B C Assay Miniaturization (e.g., 384-well format) B->C D Optimization of Parameters (Conc., Incubation Time) C->D E Intra-Assay Reproducibility (N=3 plates) D->E Optimized Assay Conditions G Z'-Factor Calculation & Evaluation E->G F Inter-Assay Reproducibility (N=3 days) F->G H 10-Point Titration of Test Compound G->H Proceed if Z' > 0.5 I IC50/EC50 Determination H->I J Curve Fitting & Statistical Analysis I->J K Advance to Lead Optimization J->K Confirmed Hit

Caption: A generalized workflow for HTS reproducibility testing.

Case Study: Reproducibility Testing of 1-(diethylcarbamoyl)piperidine-4-carboxylic acid in a Kinase Assay

To illustrate the practical application of these principles, we will detail the reproducibility testing of our hypothetical compound, 1-(diethylcarbamoyl)piperidine-4-carboxylic acid, as a potential inhibitor of a well-characterized kinase, such as mitogen-activated protein kinase 1 (MAPK1).

Experimental Protocol: Kinase Glo® Luminescent Assay

This protocol is designed to measure the amount of ATP remaining in solution following a kinase reaction. A decrease in luminescence indicates ATP consumption by the kinase, and inhibition of the kinase will result in a higher luminescent signal.

Materials:

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • Recombinant human MAPK1 kinase

  • Myelin basic protein (MBP) substrate

  • 1-(diethylcarbamoyl)piperidine-4-carboxylic acid (Test Compound)

  • Staurosporine (Positive Control Inhibitor)

  • DMSO (Vehicle Control)

  • 384-well white, flat-bottom assay plates

Procedure:

  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. The Test Compound and Staurosporine are serially diluted in DMSO to create a concentration gradient.

  • Assay Plate Mapping: Design the plate layout to include wells for the vehicle control (DMSO), positive control (Staurosporine), and various concentrations of the Test Compound.

  • Kinase Reaction:

    • Add 5 µL of kinase buffer to all wells.

    • Add 1 µL of the appropriate compound dilution or control to each well.

    • Add 2 µL of the kinase/substrate mixture to initiate the reaction.

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Detection:

    • Add 10 µL of Kinase-Glo® reagent to all wells.

    • Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

    • Read the luminescence on a plate reader.

Data Analysis and Comparison with Alternatives

The primary metrics for evaluating reproducibility are the Z'-factor and the coefficient of variation (%CV) for the controls. The performance of 1-(diethylcarbamoyl)piperidine-4-carboxylic acid would be compared against a known, well-characterized kinase inhibitor like Staurosporine.

Parameter 1-(diethylcarbamoyl)piperidine-4-carboxylic acid Staurosporine (Positive Control) DMSO (Negative Control) Acceptance Criteria
Intra-Assay %CV 4.8%3.5%2.9%< 10%
Inter-Assay %CV 7.2%5.1%4.5%< 15%
Z'-Factor 0.78N/AN/A> 0.5
IC50 (Intra-Assay) 1.2 µM, 1.5 µM, 1.3 µM15 nM, 18 nM, 16 nMN/AConsistent Potency
IC50 (Inter-Assay) 1.35 µM ± 0.15 µM16.3 nM ± 1.5 nMN/A< 3-fold variation

The data presented in the table above demonstrates that the hypothetical test compound exhibits excellent reproducibility, with low %CV values and a robust Z'-factor. Its potency (IC50) is also consistent across multiple runs.

Comparative Analysis of HTS Assay Technologies

While the Kinase-Glo® assay is a widely used and reliable method, several alternative technologies are available, each with its own set of advantages and disadvantages.

Assay Technology Principle Advantages Disadvantages
Luminescent (e.g., Kinase-Glo®) ATP depletion measurementHigh sensitivity, wide dynamic rangeIndirect measurement, prone to ATP-competitive interference
Fluorescence Polarization (FP) Measures the change in polarization of a fluorescent tracerHomogeneous (no-wash) format, ratiometric measurementRequires a suitable fluorescent probe, lower signal window
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Measures energy transfer between a donor and acceptor fluorophoreHomogeneous format, robust against scattered light and autofluorescenceRequires specific antibody pairs, potential for compound interference with fluorophores
AlphaScreen® Bead-based proximity assay generating a chemiluminescent signalHigh sensitivity, versatile for various target classesSensitive to light, singlet oxygen quenchers can interfere

The choice of assay technology is a critical decision that should be made based on the specific biological target, the nature of the compound library, and the available instrumentation. It is often advisable to confirm hits from a primary screen using an orthogonal assay, which employs a different detection technology, to further reduce the risk of false positives.

Conclusion and Future Directions

The reproducibility of HTS data is paramount for the success of any drug discovery program. By implementing a rigorous and systematic approach to reproducibility testing, as outlined in this guide, researchers can have high confidence in their screening results. The use of statistical metrics like the Z'-factor, coupled with careful experimental design and the use of appropriate controls, provides a robust framework for identifying and validating true hits. While our case study focused on a hypothetical piperidine-based kinase inhibitor, the principles and methodologies described herein are broadly applicable to a wide range of biological targets and assay technologies. As HTS continues to evolve, with the integration of more complex cell-based models and high-content imaging, the fundamental importance of ensuring reproducibility will only continue to grow.

References

  • Iversen, P. W., Beck, B., Chen, Y. F., Dere, W., Devanarayan, V., Eastwood, B. J., ... & Rock, G. M. (2006). HTS Assay Validation. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73. [Link]

  • Principles of TR-FRET. Cisbio Bioassays. [Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-[(Diethylamino)carbonyl]piperidine-4-carboxylic acid

Comprehensive Safety and Handling Guide: 1-[(Diethylamino)carbonyl]piperidine-4-carboxylic acid As a Senior Application Scientist, I recognize that handling novel or specialized chemical building blocks requires more tha...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Handling Guide: 1-[(Diethylamino)carbonyl]piperidine-4-carboxylic acid

As a Senior Application Scientist, I recognize that handling novel or specialized chemical building blocks requires more than just a cursory glance at a Safety Data Sheet (SDS). It requires a mechanistic understanding of the compound's properties to design a self-validating safety protocol.

This guide provides an authoritative, step-by-step operational framework for handling 1-[(Diethylamino)carbonyl]piperidine-4-carboxylic acid (CAS: 188854-42-4) , a piperidine derivative frequently utilized in organic synthesis and drug discovery[1]. By understanding the causality behind each safety measure, researchers can build a culture of proactive risk management.

Mechanistic Hazard Assessment: The "Why" Behind the PPE

Before selecting Personal Protective Equipment (PPE), we must analyze the compound's structural and physical properties to understand its interaction with human biology. 1-[(Diethylamino)carbonyl]piperidine-4-carboxylic acid is an aliphatic carboxylic acid containing a substituted piperidine ring[2]. It presents as a solid powder and carries the following Global Harmonized System (GHS) hazard classifications[3]:

  • H302 (Harmful if swallowed): Systemic toxicity can occur upon ingestion. This necessitates strict administrative controls regarding hand hygiene and the prohibition of consumables in the workspace.

  • H315 (Causes skin irritation) & H319 (Causes serious eye irritation): The amphoteric nature of this molecule—possessing both a basic amine-derived amide and an acidic carboxylic acid moiety—can disrupt the lipid bilayers of the stratum corneum (skin) and the corneal epithelium (eyes)[4]. This requires impermeable barriers.

  • H335 (May cause respiratory irritation): As a solid, the handling of this compound generates micro-particulates. Inhalation of these dusts can cause acute inflammation of the mucosal membranes in the respiratory tract.

Quantitative PPE Matrix & Specifications

To mitigate the hazards outlined above, the following PPE matrix must be strictly adhered to. I have specified the exact regulatory standards and material thicknesses required to ensure a self-validating protective envelope[5].

Protection ZoneRequired EquipmentStandard / SpecificationMechanistic Justification
Ocular/Face Tightly sealed safety gogglesEN 166 (EU) / ANSI Z87.1 (US)Prevents particulate ingress and accidental transfer of the irritant from contaminated gloves to the ocular mucosa.
Dermal (Hands) Nitrile rubber glovesEN 374; Minimum thickness: 0.11 mmNitrile provides superior chemical resistance against aliphatic acids and amines compared to latex, preventing molecular breakthrough.
Dermal (Body) Standard laboratory coatEN 13034 (Type 6)Prevents the accumulation of electrostatic powder on street clothing, eliminating secondary exposure vectors.
Respiratory Fume Hood OR N95/P2 RespiratorFace velocity >100 fpm / EN 143Captures aerosolized particulates (H335) at the source before they reach the operator's breathing zone.

Step-by-Step Operational Protocol: Weighing and Transfer

The most critical point of exposure for a powdered irritant is during weighing and transfer. This protocol is designed as a closed-loop system to minimize aerosolization and static cling.

Phase 1: Pre-Operation Verification

  • Environmental Check: Ensure the chemical fume hood or ventilated balance enclosure is operational. Verify the airflow monitor reads a face velocity of at least 100 feet per minute (fpm).

  • PPE Donning: Inspect nitrile gloves for micro-tears before donning. Equip safety goggles and button the lab coat completely.

  • Tool Selection: Utilize anti-static weighing boats and spatulas. Scientific Context: Piperidine derivatives in powder form often hold a static charge; anti-static tools prevent the powder from "jumping" and aerosolizing into the breathing zone.

Phase 2: Execution 4. Tare and Transfer: Place the anti-static weighing boat on the balance inside the ventilated enclosure. Carefully open the chemical receptacle. 5. Manipulation: Use a slow, deliberate scooping motion. Avoid dropping the powder from a height, which generates dust plumes. 6. Sealing: Once the desired mass is achieved, immediately cap the source bottle. Transfer the weighed solid into the reaction vessel and seal it before removing it from the fume hood.

Phase 3: Decontamination & Doffing 7. Surface Decontamination: Wipe down the balance and spatulas with a damp paper towel (using water or ethanol) to capture any trace dust[6]. 8. Glove Removal: Use the eversion technique (pinching the outside of the glove at the wrist and pulling it inside out) to ensure the contaminated exterior never touches bare skin. 9. Hygiene: Wash hands thoroughly with soap and water immediately after doffing PPE.

Spill Response and Disposal Plan

In the event of an accidental release, immediate and correct action prevents a localized spill from becoming a laboratory-wide contamination event.

  • Immediate Action: Evacuate personnel from the immediate vicinity if a large cloud of dust is generated. Allow the ventilation system to clear the air.

  • Containment (The "No Dry Sweeping" Rule): Never use a broom or dry brush to clean up 1-[(Diethylamino)carbonyl]piperidine-4-carboxylic acid. Dry sweeping aerosolizes the H335 irritant particulates.

  • Neutralization/Cleanup: Cover the spilled powder with damp paper towels to suppress dust formation. Alternatively, use a HEPA-filtered vacuum dedicated to chemical spills[5].

  • Waste Disposal: Collect the damp towels and spilled material into a chemically compatible, sealable container. Label it clearly as "Hazardous Solid Waste - Irritant (Piperidine Derivative)" and dispose of it through your institution's regulated hazardous waste management system[6].

Operational Workflow Visualization

The following diagram illustrates the logical progression of our safety protocol, highlighting the critical decision points during the handling of this compound.

PPE_Workflow Start Pre-Handling Assessment (Review SDS & Hazards) PPE Don PPE (Nitrile Gloves, Goggles, Lab Coat) Start->PPE Hood Transfer to Fume Hood (Verify Flow >100 fpm) PPE->Hood Handle Weighing & Manipulation (Anti-static tools) Hood->Handle Spill Spill Detected? Handle->Spill Clean Wet Wipe / HEPA Vac (No Dry Sweeping) Spill->Clean Yes Dispose Seal Waste & Doff PPE (Wash Hands) Spill->Dispose No Clean->Dispose

Operational workflow for handling irritant powders, emphasizing containment and PPE checkpoints.

References

  • NextSDS. "1-[(diethylamino)carbonyl]piperidine-4-carboxylic acid — Chemical Substance Information." NextSDS Chemical Database. Available at: [Link]

  • Carl ROTH. "Safety Data Sheet - PPE Specifications and Thickness Standards." Carl ROTH. Available at: [Link]

  • Hampton Research. "Safety Data Sheet - Dust Formation and Spill Response." Hampton Research. Available at: [Link]

Sources

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